Comparative Technical Analysis: 2-Benzyl-3-oxobutanoic Acid vs. Ethyl 2-Benzylacetoacetate
This guide provides an in-depth technical analysis of Ethyl 2-benzylacetoacetate (EBAA) and its corresponding free acid, 2-Benzyl-3-oxobutanoic acid (BOBA) . It is designed for researchers and process chemists optimizing...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Ethyl 2-benzylacetoacetate (EBAA) and its corresponding free acid, 2-Benzyl-3-oxobutanoic acid (BOBA) . It is designed for researchers and process chemists optimizing synthetic routes for phenylpropanoids, heterocycles, and pharmaceutical intermediates.
[1]
Executive Summary: The Precursor vs. The Intermediate
In drug development and organic synthesis, the relationship between Ethyl 2-benzylacetoacetate (EBAA) and 2-Benzyl-3-oxobutanoic acid (BOBA) is defined by stability and reactivity.
EBAA (The Reagent): A stable, commercially available
-keto ester used as a "masked" source of the benzylacetone scaffold and a building block for heterocycles (coumarins, pyrazoles). It possesses a dual electrophilic character (ketone and ester carbonyls) and a nucleophilic -carbon.
BOBA (The Transient Species): The free
-keto acid form of EBAA. It is thermally unstable and rarely isolated. It serves primarily as a transient mechanistic intermediate during hydrolysis-decarboxylation sequences to generate 4-phenyl-2-butanone.
Strategic Insight: Researchers should store and handle EBAA. BOBA should be generated in situ only when decarboxylation is the intended next step or under strictly controlled cryogenic conditions if the carboxylate functionality is required for coupling.
Chemical Identity & Properties
The ester (EBAA) allows for long-term storage and precise stoichiometry, whereas the acid (BOBA) is kinetically poised for decomposition.
Feature
Ethyl 2-benzylacetoacetate (EBAA)
2-Benzyl-3-oxobutanoic acid (BOBA)
CAS Number
620-79-1
2382-58-3
Structure
Molecular Weight
220.26 g/mol
192.21 g/mol
Physical State
Light yellow liquid
Unstable solid / Oil (transient)
Boiling Point
~276°C (stable)
Decomposes (Decarboxylates < 100°C)
Solubility
Soluble in EtOH, Et2O, Organic solvents
Soluble in polar aprotic / basic water
Primary Utility
Stable alkylating agent, heterocycle precursor
Mechanistic intermediate
Critical Reactivity: Stability and Decarboxylation
The defining technical difference is the susceptibility to thermal decarboxylation.
-keto acids like BOBA undergo a concerted, pericyclic decarboxylation mechanism that is unavailable to the ester until hydrolysis occurs.
The Decarboxylation Mechanism
Upon generation of BOBA (via acid or base hydrolysis of EBAA), the molecule adopts a cyclic six-membered transition state involving the ketone carbonyl and the carboxylic acid proton. This leads to the loss of
and the formation of an enol, which tautomerizes to 4-phenyl-2-butanone (Benzylacetone).
DOT Diagram: Decarboxylation Pathway
Caption: The irreversible transformation of EBAA to Benzylacetone via the unstable BOBA intermediate.
Applications in Drug Development[3][4]
While EBAA is the shelf-stable reagent, its utility branches into two distinct pathways depending on whether the carboxylate carbon is retained or lost.
In this pathway, the ester group of EBAA participates in cyclization reactions before any decarboxylation can occur. This is critical for synthesizing substituted coumarins and pyrazoles.
Pyrazoles (Kinase Inhibitors): Reaction of EBAA with hydrazines (e.g., phenylhydrazine) yields 1-phenyl-3-methyl-4-benzyl-5-pyrazolone derivatives. These scaffolds are investigated as p38 MAP kinase inhibitors for anti-inflammatory therapies.
Coumarins (Anticoagulants): Via the Pechmann condensation , EBAA reacts with phenols (e.g., resorcinol) in the presence of acid catalysts (
) to form 3-benzyl-4-methylcoumarins. These are structural analogs to Warfarin and Phenprocoumon.
Pathway B: Ketone Synthesis (Carboxylate Lost)
Used when the objective is to synthesize 4-phenyl-2-butanone , a key intermediate for fragrances and further organic synthesis (e.g., reductive amination to form amphetamine-related analogs, though strictly regulated).
DOT Diagram: Synthetic Utility Network
Caption: Divergent synthetic pathways for EBAA in pharmaceutical synthesis.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-benzylacetoacetate (EBAA)
Rationale: Standard alkylation of
-keto ester enolates.
Reagents: Ethyl acetoacetate (1.0 eq), Sodium ethoxide (1.1 eq, prepared in situ from Na and absolute EtOH), Benzyl chloride (1.0 eq).
Enolate Formation: Add ethyl acetoacetate dropwise to the NaOEt/EtOH solution at 0–5°C. Stir for 30 min to ensure complete enolate formation.
Alkylation: Add benzyl chloride dropwise. Heat the mixture to reflux (approx. 78°C) for 3–4 hours. The solution will become neutral as the reaction proceeds.
Workup: Remove ethanol under reduced pressure. Resuspend residue in water and extract with diethyl ether or ethyl acetate.
Purification: Dry organic layer over
, concentrate, and distill under vacuum (approx. 164–165°C at 14 mmHg) to obtain EBAA as a colorless to pale yellow oil.
Protocol 2: Controlled Hydrolysis & Decarboxylation to Benzylacetone
Rationale: Demonstrates the instability of BOBA.
Reagents: EBAA (1.0 eq), 10% NaOH (aq), 20%
.
Saponification (Transient Carboxylate): Stir EBAA with 10% NaOH at room temperature for 4 hours. The solution becomes homogeneous as the sodium salt of BOBA forms. Note: Do not heat at this stage if you wish to avoid premature decarboxylation.
Decarboxylation: Acidify the solution carefully with 20%
until pH < 2. The free acid (BOBA) is generated.
Thermal Decomposition: Heat the acidic mixture to reflux for 2 hours. Evolution of
gas will be observed.
Isolation: Cool to room temperature. The product, 4-phenyl-2-butanone, separates as an oil. Extract with ether, wash with bicarbonate (to remove trace acid), dry, and concentrate.
References
National Institute of Standards and Technology (NIST). (2023). Ethyl 2-benzylacetoacetate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
PubChem. (2025). 2-Benzyl-3-oxobutanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
Ningbo Inno Pharmchem. (2024). Ethyl 2-Benzylacetoacetate: A Versatile Intermediate for Chemical Manufacturing. Retrieved from [Link]
Exploratory
Technical Whitepaper: Biological Activity & Therapeutic Potential of 2-Benzyl-3-oxobutanoic Acid Derivatives
[1] Executive Summary: The Privileged -Keto Scaffold The 2-benzyl-3-oxobutanoic acid scaffold (often utilized as its ethyl ester, Ethyl 2-benzylacetoacetate ) represents a versatile "privileged structure" in medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Privileged
-Keto Scaffold
The 2-benzyl-3-oxobutanoic acid scaffold (often utilized as its ethyl ester, Ethyl 2-benzylacetoacetate ) represents a versatile "privileged structure" in medicinal chemistry.[1] Its dual functionality—combining a lipophilic benzyl moiety with a reactive
-dicarbonyl core—allows for diverse chemical modifications, including Knoevenagel condensations, Schiff base formation, and metal chelation.[1]
While the free acid is prone to decarboxylation, its stable derivatives (esters, amides, and hydrazones) exhibit significant biological activities ranging from antimicrobial and antifungal effects to specific enzyme inhibition (e.g., Carboxypeptidase A). This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of these derivatives.
Chemical Scaffolding & Synthesis Strategies[1][2][3][4][5][6]
The core challenge in working with 2-benzyl-3-oxobutanoic acid is the stability of the free acid. Consequently, the ethyl ester serves as the primary synthetic hub.[1] The synthesis relies on the C-alkylation of the active methylene group in acetoacetic esters.
Core Synthesis Pathway
The most robust method involves the alkylation of ethyl acetoacetate with benzyl halides under basic conditions.[1] This establishes the carbon skeleton required for further derivatization.[1]
Solvent: Ethanol (protic) or Acetone/DMF (aprotic polar).[1]
Visualization: Synthetic Workflow
The following diagram outlines the conversion of the core scaffold into three distinct bioactive classes: Hydrazones (Antimicrobial), Metal Complexes (Lipophilic/Cytotoxic), and Enzyme Inhibitors .
Caption: Synthetic divergence from the ethyl acetoacetate precursor to three primary bioactive classes.
Pharmacological Profiles & Mechanisms[3]
Antimicrobial Activity (Hydrazones & Metal Complexes)
Derivatives formed by condensing the ketone carbonyl with hydrazines (e.g., phenylhydrazine) exhibit potent antimicrobial properties.[1]
Mechanism: The
(azomethine) linkage facilitates binding to bacterial DNA or interference with protein synthesis.[1]
Metal Complexation: When the
-keto ester coordinates with transition metals (Cu(II), Ni(II), Zn(II)), the complex becomes neutral and highly lipophilic.
Chelation Theory: Chelation reduces the polarity of the metal ion by delocalizing the positive charge over the chelate ring.[1][2] This increases the lipophilic character, enhancing permeation through the lipid layers of bacterial cell membranes (Overton’s concept).[1]
Enzyme Inhibition (Carboxypeptidase A)
Specific derivatives, such as 2-benzyl-3,4-iminobutanoic acid , act as competitive inhibitors of metalloproteases like Carboxypeptidase A (CPA).
Mechanism: The inhibitor mimics the transition state of substrate hydrolysis.[1] The "benzyl" group occupies the hydrophobic pocket (S1' subsite) of the enzyme, while the carboxylate or modified carbonyl coordinates the active site Zinc ion (
).
Structure-Activity Relationship (SAR) Analysis
Structural Region
Modification
Biological Impact
Benzyl Ring (Ar)
Halogenation (Cl, F) at para-position
Increases lipophilicity and metabolic stability; enhances antimicrobial potency.[1]
-Carbonyl
Conversion to Hydrazone ()
Significantly boosts antibacterial/antifungal activity compared to the ester.[1]
-Carbon
Benzyl substitution
Essential for hydrophobic interaction with enzyme active sites (e.g., CPA).[1]
Ester Group
Hydrolysis to Acid
Often leads to instability (decarboxylation) unless stabilized (e.g., as a salt or imino-derivative).[1]
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-benzyl-3-oxobutanoate
This protocol establishes the core scaffold with high purity.
Activation: In a round-bottom flask equipped with a reflux condenser and guard tube, dissolve Ethyl acetoacetate (0.1 mol) in dry acetone (150 mL). Add anhydrous
(0.2 mol).[1] Stir at room temperature for 30 minutes to generate the enolate.
Alkylation: Add Benzyl chloride (0.11 mol) and catalytic NaI dropwise.
Reflux: Heat the mixture to reflux (
) for 12–16 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 8:2).[1] The spot for ethyl acetoacetate () should disappear, replaced by a less polar product ().
Workup: Cool to room temperature. Filter off the inorganic salts (
, ).[1] Evaporate the solvent under reduced pressure.
Purification: Dissolve the residue in diethyl ether, wash with water (
) and brine. Dry over .[1] Remove solvent.[1] Purify the resulting oil via vacuum distillation or column chromatography (Silica gel, Hexane/EtOAc gradient).[1]
Validation:
NMR (CDCl): Look for the characteristic doublet of the -proton ( ppm) and the multiplet of the benzyl ( ppm).
Calculation: The lowest concentration remaining blue is the Minimum Inhibitory Concentration (MIC).[1]
Mechanism of Action: Chelation & Membrane Permeation[7]
The biological efficacy of these derivatives, particularly the metal complexes, is best explained by the Tweedy's Chelation Theory .
Caption: Mechanism of enhanced antimicrobial activity via metal chelation and membrane permeation.[2]
Mechanistic Insight:
Upon chelation, the
-electron delocalization over the chelate ring reduces the polarity of the central metal ion.[2] This lipophilic shift allows the complex to penetrate the lipid bilayer of the bacterial cell wall more effectively than the free ligand or free metal ion, blocking metal binding sites on enzymes or disrupting cell respiration.
References
Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. RSC Advances.
[Link][1]
2-Benzyl-3,4-iminobutanoic acid as inhibitor of carboxypeptidase A. Bioorganic & Medicinal Chemistry Letters.
[Link][1]
Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. International Journal of Molecular Sciences.
[Link]
A Technical Guide to the Metabolic Fates of Benzyl Acetoacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract Benzyl acetoacetate and its derivatives represent a class of β-keto esters with significant applications, from synthetic chemistry intermediates to...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl acetoacetate and its derivatives represent a class of β-keto esters with significant applications, from synthetic chemistry intermediates to moieties in pharmacologically active molecules.[1][2] Understanding their metabolic fate is paramount for applications in biotechnology, environmental microbiology, and drug development. This guide provides a detailed exploration of the principal metabolic pathways governing the transformation of these compounds. It synthesizes current knowledge on the enzymatic machinery responsible for their breakdown, offers insights into the divergent pathways in microbial and mammalian systems, and presents validated experimental protocols for pathway elucidation. The narrative emphasizes the causal biochemistry behind metabolic transformations, providing a foundational resource for professionals in the field.
Introduction: The Chemical and Biological Significance of Benzyl Acetoacetate
Benzyl acetoacetate is a β-keto ester characterized by a benzyl ester group and a ketone at the beta position relative to the ester. This structure confers a unique reactivity, making it a versatile building block in organic synthesis.[3] From a biological perspective, its relevance is twofold. In microorganisms, aromatic β-keto esters can serve as carbon sources, funneling into central metabolism through specialized enzymatic pathways.[4][5] In drug development, the ester linkage can be exploited for prodrug strategies, where enzymatic hydrolysis in vivo releases an active pharmacological agent. Furthermore, the core acetoacetate structure is analogous to endogenous ketone bodies, suggesting potential interactions with mammalian metabolic machinery.[6] A comprehensive understanding of these metabolic routes is therefore critical for predicting the bioavailability, efficacy, and environmental persistence of molecules containing this scaffold.
Core Metabolic Transformations: Three Fates of the β-Keto Ester
The metabolism of benzyl acetoacetate derivatives is primarily dictated by the reactivity of the ester and β-keto functionalities. Three principal enzymatic reactions govern their initial breakdown: hydrolysis, decarboxylation, and reduction.
Ester Hydrolysis: The Ubiquitous First Step
The most common initial metabolic step is the cleavage of the ester bond, catalyzed by a broad class of enzymes known as esterases (e.g., lipases, carboxylesterases). This reaction yields benzyl alcohol and the corresponding β-keto acid, acetoacetic acid.[7]
Causality: The ester bond is susceptible to nucleophilic attack by the serine residue in the active site of many hydrolases. This enzymatic process is significantly more efficient than spontaneous chemical hydrolysis under physiological conditions. In mammalian systems, carboxylesterases are abundant in the liver, plasma, and intestine, playing a crucial role in drug metabolism and detoxification. Microbial esterases are equally widespread and are often secreted to break down external carbon sources.[8]
Decarboxylation: Release of CO₂
Following hydrolysis, the resulting acetoacetic acid is inherently unstable and can undergo decarboxylation to produce acetone and carbon dioxide (CO₂).[7] This process can occur spontaneously, but it is dramatically accelerated by the enzyme acetoacetate decarboxylase (AAD) .[9][10]
Mechanism of Action: AAD employs a fascinating mechanism involving the formation of a Schiff base intermediate between the ketone of acetoacetate and a critical lysine residue (Lys115) in the enzyme's active site.[9] This intermediate acts as an electron sink, facilitating the removal of the carboxyl group as CO₂.[11] The presence of AAD is a hallmark of ketone body metabolism and solventogenesis in certain bacteria.[9]
Ketoreduction: Stereoselective Synthesis of β-Hydroxy Esters
The β-keto group is a prime target for ketoreductases (KREDs) , also known as carbonyl reductases. These NAD(P)H-dependent enzymes catalyze the reduction of the ketone to a secondary alcohol, yielding a β-hydroxy ester.[12]
Significance in Biocatalysis: This reaction is of immense interest in synthetic chemistry because KREDs often exhibit high stereoselectivity, enabling the production of specific chiral isomers of β-hydroxy esters, which are valuable pharmaceutical building blocks.[13][14] Diverse microorganisms, including bacteria and yeasts, are known to perform these stereoselective reductions.[15][16][17] The stereochemical outcome (syn vs. anti, R vs. S) is dependent on the specific enzyme's active site topology.[12]
The interplay of these three core reactions forms the basis of the complete metabolic pathways observed in different biological systems.
Integrated Metabolic Pathways
The sequence and prominence of hydrolysis, decarboxylation, and reduction can vary significantly between microorganisms and mammals, leading to distinct metabolic outcomes.
Microbial Degradation Pathways
In many soil and aquatic bacteria, such as those from the genera Pseudomonas and Rhodococcus, benzyl acetoacetate and related aromatic compounds can be completely mineralized.[4][5] These organisms possess sophisticated catabolic pathways to utilize such compounds as their sole source of carbon and energy.
A plausible microbial degradation pathway is illustrated below. The initial hydrolysis liberates benzyl alcohol and acetoacetate. Benzyl alcohol is typically oxidized to benzoic acid via benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase.[18] Benzoic acid is then funneled into the β-ketoadipate pathway , a central route for aromatic catabolism in many bacteria, ultimately leading to intermediates of the TCA cycle.[19][20] Concurrently, the acetoacetate is either decarboxylated to acetone or converted to acetoacetyl-CoA, which is then cleaved by a thiolase into two molecules of acetyl-CoA, directly entering the TCA cycle.[6]
Caption: Proposed microbial pathway for benzyl acetoacetate mineralization.
Mammalian Metabolism and Pharmacokinetic Implications
In mammals, the metabolic profile of benzyl acetoacetate derivatives is primarily relevant to pharmacology and toxicology. The focus is not on mineralization but on biotransformation, detoxification, and excretion.
Following ingestion or administration, rapid hydrolysis by plasma and hepatic esterases is expected, releasing benzyl alcohol and acetoacetate.[21]
Fate of Benzyl Alcohol: Benzyl alcohol is metabolized to benzoic acid, which is then typically conjugated with glycine to form hippuric acid or with glucuronic acid, both of which are readily excreted in the urine.[22]
Fate of Acetoacetate: Acetoacetate enters the endogenous ketone body pool.[6] It can be reduced to β-hydroxybutyrate, decarboxylated to acetone (which is largely exhaled), or converted to acetoacetyl-CoA in extrahepatic tissues (like the brain and heart) to be used as an energy source.[6][23]
This rapid cleavage is a key consideration in drug design. If the intact ester is the active drug, its therapeutic window may be very short. Conversely, if the molecule is a prodrug, this hydrolysis serves as the activation step. The rate of hydrolysis can be tuned by introducing steric hindrance near the ester linkage to improve drug stability and pharmacokinetic profile.[24]
Methodologies for Pathway Elucidation
Investigating the metabolism of a novel benzyl acetoacetate derivative requires a systematic and multi-faceted experimental approach.
General Experimental Workflow
A typical workflow involves incubating the compound with a relevant biological system (e.g., microbial culture, liver microsomes, plasma), followed by sample quenching, extraction, and analysis to identify and quantify the parent compound and its metabolites over time.
Caption: A generalized workflow for studying metabolic pathways.
Key Experimental Protocols
Protocol 1: Microbial Degradation Assay
Culture Preparation: Grow a microbial strain of interest (e.g., Pseudomonas putida) in a minimal medium with a standard carbon source (e.g., succinate) to mid-log phase.
Inoculation: Harvest and wash the cells, then resuspend them in a fresh carbon-free minimal medium to a defined optical density (e.g., OD₆₀₀ = 0.5).
Initiation: Add the benzyl acetoacetate derivative (e.g., to a final concentration of 1 mM from a sterile stock solution). Include a cell-free control to monitor abiotic degradation.
Incubation: Incubate cultures under appropriate conditions (e.g., 30°C with shaking).
Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
Sample Preparation: Immediately quench metabolic activity by adding an equal volume of ice-cold acetonitrile. Centrifuge to pellet cell debris.
Analysis: Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[25]
Protocol 2: Metabolite Identification using LC-MS/MS
Chromatography: Use a C18 column for separation. A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[25]
Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes using electrospray ionization (ESI).
Data Acquisition: Perform a full scan (e.g., m/z 100-1000) to detect potential metabolites. Subsequently, perform tandem MS (MS/MS) on the detected parent and metabolite ions to obtain fragmentation patterns.
Identification: Propose metabolite structures by comparing the exact mass and fragmentation patterns to the parent compound. For example, hydrolysis would correspond to a specific mass loss (the benzyl group) and the appearance of a new ion corresponding to acetoacetic acid. Confirmation requires comparison with synthesized authentic standards.[26][27]
Table 1: Expected Mass Shifts for Core Metabolic Transformations
Transformation
Mass Change (Da)
Expected Metabolite
Ionization Mode
Ester Hydrolysis
-90.04186 (Loss of C₇H₆)
Acetoacetic Acid
Negative
Decarboxylation
-44.00 (Loss of CO₂)
Acetone
Positive
Reduction
+2.01565 (Addition of 2H)
Benzyl 3-hydroxybutanoate
Positive
Note: Mass changes are based on the core benzyl acetoacetate structure (C₁₁H₁₂O₃, Exact Mass: 192.07864 Da).[28]
Conclusion and Future Directions
The metabolic pathways of benzyl acetoacetate derivatives are governed by a predictable yet versatile set of enzymatic reactions. In microorganisms, these pathways are part of a broader catabolic network for utilizing aromatic compounds as nutrients. In mammals, they are central to the pharmacokinetics and biotransformation of xenobiotics. For drug development professionals, understanding these pathways is essential for designing molecules with desired stability, targeting, and clearance properties. For biotechnologists, harnessing the microbial enzymes involved—particularly the stereoselective ketoreductases—offers powerful tools for green chemistry and the synthesis of high-value chiral chemicals. Future research will likely focus on discovering novel enzymes with enhanced substrate scopes and stereoselectivities, as well as on engineering microbial strains for more efficient catabolism of these and other related aromatic compounds for bioremediation and industrial applications.
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An In-Depth Technical Guide to the Thermodynamic Stability of 2-Benzyl-3-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals Foreword: Understanding the Transient Nature of a Key Synthetic Intermediate 2-Benzyl-3-oxobutanoic acid, a β-keto acid of significant interest in organic s...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Transient Nature of a Key Synthetic Intermediate
2-Benzyl-3-oxobutanoic acid, a β-keto acid of significant interest in organic synthesis and pharmaceutical development, presents a unique challenge due to its inherent thermodynamic instability. As a Senior Application Scientist, this guide is designed to provide a comprehensive technical overview of the factors governing its stability, the primary decomposition pathways, and the methodologies to quantify its thermodynamic properties. This document moves beyond a simple recitation of facts to offer a deeper, mechanistic understanding, crucial for the effective handling, and application of this valuable compound in research and development settings.
The Core of Instability: The β-Keto Acid Moiety
The thermodynamic profile of 2-benzyl-3-oxobutanoic acid is fundamentally dictated by the presence of a ketone group at the β-position relative to the carboxylic acid. This structural arrangement facilitates a facile decarboxylation reaction, which is the principal route of degradation.[1] This process can occur spontaneously, particularly when heated, leading to the loss of carbon dioxide and the formation of a more stable ketone.[1][2]
The propensity for decarboxylation is a defining characteristic of β-keto acids and is rooted in the ability to form a stable cyclic transition state. This mechanism involves the transfer of the acidic proton to the β-carbonyl group, followed by a concerted cleavage of the C-C bond.[2] The resulting enol intermediate rapidly tautomerizes to the final ketone product.[2]
Physicochemical Properties: A Computational Overview
Note: These values are computationally derived and should be used as estimations. Experimental validation is recommended for critical applications.
The Primary Decomposition Pathway: A Mechanistic Deep Dive into Decarboxylation
The thermodynamic instability of 2-benzyl-3-oxobutanoic acid is overwhelmingly channeled through a single, highly favorable reaction pathway: decarboxylation. Understanding this mechanism is paramount for any scientist working with this compound.
The decarboxylation of β-keto acids proceeds through a cyclic, concerted transition state.[2] This process is significantly more facile than the decarboxylation of simple carboxylic acids, which lack the stabilizing influence of the β-keto group. The reaction results in the formation of an enol intermediate, which then undergoes keto-enol tautomerism to yield the final, more stable ketone product.[2]
Figure 1: The decarboxylation mechanism of 2-benzyl-3-oxobutanoic acid.
Experimental Determination of Thermodynamic Stability
Due to the inherent instability of 2-benzyl-3-oxobutanoic acid, direct experimental measurement of its thermodynamic properties requires careful planning and execution to minimize degradation during analysis.[1] The following are key experimental techniques that can be employed.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for characterizing the thermal events of a material as a function of temperature. For 2-benzyl-3-oxobutanoic acid, DSC can be used to determine its melting point and to observe the exothermic event corresponding to its decomposition (decarboxylation).
Experimental Protocol: DSC Analysis
Sample Preparation: Accurately weigh 1-5 mg of 2-benzyl-3-oxobutanoic acid into a hermetically sealed aluminum pan. The use of a hermetic pan is crucial to contain any evolved CO₂ during decomposition.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program:
Equilibrate the sample at a sub-ambient temperature (e.g., 0 °C) to ensure a stable baseline.
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature beyond the expected decomposition.
Maintain a constant inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.
Data Analysis:
The melting point is determined from the onset of the endothermic melting peak.
The decomposition temperature and enthalpy of decomposition are determined from the onset and area of the exothermic decomposition peak, respectively.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This technique is ideal for directly observing the mass loss associated with the decarboxylation of 2-benzyl-3-oxobutanoic acid.
Experimental Protocol: TGA Analysis
Sample Preparation: Accurately weigh 5-10 mg of 2-benzyl-3-oxobutanoic acid into a ceramic or platinum TGA pan.
Instrument Setup: Place the sample pan onto the TGA balance.
Thermal Program:
Equilibrate the sample at room temperature.
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature where the sample is fully decomposed.
Maintain a constant inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.
Data Analysis:
The onset of mass loss indicates the beginning of decarboxylation.
The percentage of mass loss should correspond to the theoretical mass of CO₂ (approximately 22.9% for 2-benzyl-3-oxobutanoic acid).
Figure 2: A generalized experimental workflow for determining the thermal stability of 2-benzyl-3-oxobutanoic acid.
Computational Approaches to Predicting Thermodynamic Stability
In the absence of extensive experimental data, computational chemistry offers a powerful alternative for estimating the thermodynamic properties of 2-benzyl-3-oxobutanoic acid. Density Functional Theory (DFT) is a widely used method for this purpose.
Methodology: DFT Calculations
Structure Optimization: The 3D structure of 2-benzyl-3-oxobutanoic acid is first optimized to find its lowest energy conformation. A common functional for this is B3LYP with a basis set such as 6-31+G(d).[4]
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.[4]
Thermodynamic Property Calculation: From the results of the frequency calculations, key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of formation can be calculated at a standard temperature and pressure (e.g., 298.15 K and 1 atm).[4]
These computational approaches can also be extended to model the decarboxylation reaction, allowing for the calculation of the activation energy and the reaction enthalpy, providing further insight into the compound's stability.
Practical Implications for Drug Development and Research
The inherent instability of 2-benzyl-3-oxobutanoic acid has significant practical consequences for its use in research and drug development:
Storage and Handling: To mitigate decarboxylation, the compound should be stored at low temperatures, ideally at -80°C for long-term storage, and handled in a manner that minimizes exposure to heat.[1]
Reaction Conditions: When used as a reactant, reaction conditions should be carefully chosen to avoid premature decomposition. This may involve using lower reaction temperatures, shorter reaction times, or in situ generation of the acid from a more stable precursor like its corresponding ester.
Analytical Chemistry: When analyzing samples containing 2-benzyl-3-oxobutanoic acid, it is crucial to employ methods that prevent degradation during sample preparation and analysis. This may include immediate analysis after sample collection, storage at ultra-low temperatures, and the use of derivatization techniques to create a more stable analyte for methods like GC-MS.[1]
Conclusion: A Call for Further Experimental Investigation
2-Benzyl-3-oxobutanoic acid is a molecule of considerable synthetic utility, yet its thermodynamic properties are not well-documented experimentally. This guide has provided a framework for understanding its inherent instability, centered on the facile decarboxylation of the β-keto acid moiety. While computational methods offer valuable insights, there is a clear need for rigorous experimental determination of its thermodynamic parameters. Such data would be invaluable to the scientific community, enabling more precise control over its reactivity and facilitating its broader application in the synthesis of novel chemical entities.
References
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13093868, 2-Benzyl-3-oxobutanoic acid. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21881, 2-Benzylbutanoic acid. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 440192, Benzyl 2-methyl-3-oxobutanoate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 246929, Ethyl alpha-benzylacetoacetate. Retrieved from [Link]
Dhande, Y. K., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides.
Ghasemi, F., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents.
Author: BenchChem Technical Support Team. Date: February 2026
This guide addresses the physicochemical behavior of 2-benzyl-3-oxobutanoic acid (CAS 2382-58-3), a critical yet labile
-keto acid intermediate.
Editorial Note: Unlike stable pharmaceutical standards, 2-benzyl-3-oxobutanoic acid presents a "solubility-stability paradox."[1] As a
-keto acid, it is prone to spontaneous decarboxylation to 4-phenyl-2-butanone.[1] Therefore, this guide prioritizes kinetic stability alongside thermodynamic solubility.[1] Static solubility values are meaningless if the compound degrades during the measurement.[1]
The solubility of 2-benzyl-3-oxobutanoic acid is governed by its amphiphilic structure: a lipophilic benzyl tail, a polar ketone core, and a hydrophilic carboxylic acid head.
1. Predicted Solubility Matrix
Data synthesized from structural analogs (acetoacetic acid, 2-ethyl-3-oxobutanoic acid) and computed partition coefficients.
Solvent Class
Representative Solvents
Predicted Solubility
Stability Risk
Mechanistic Insight
Chlorinated
Dichloromethane (DCM), Chloroform
High (>100 mg/mL)
Low
Excellent for extraction.[1] Non-nucleophilic; minimizes enolization-based degradation.[1]
Ethers
THF, MTBE, Diethyl Ether
High (>100 mg/mL)
Low
Preferred for low-temp storage.[1] Aprotic nature prevents H-bond disruption of the internal keto-enol chelate.[1]
Alcohols
Methanol, Ethanol, IPA
High
High
Protic solvents can catalyze decarboxylation via H-bonding to the keto-carbonyl, lowering the activation energy.
Esters
Ethyl Acetate
Moderate-High
Moderate
Good for recrystallization if temperature is controlled (<40°C).[1]
Hydrocarbons
Toluene, Hexane
Low
Low
Useful as anti-solvents to force precipitation/crystallization.[1]
Water
Water (pH < 7)
Very Low
N/A
Practically insoluble in acidic form.[1] Soluble as a carboxylate salt (pH > 8), but salt formation accelerates decarboxylation.[1]
2. The Decarboxylation Mechanism
Solubility cannot be discussed without addressing the decomposition pathway.[1] In solution, the acid exists in equilibrium with its enol form.[1] The keto form is susceptible to a concerted 6-membered cyclic transition state mechanism that releases CO
Key Insight: Non-polar solvents (DCM, Toluene) stabilize the intramolecular H-bond of the enol form, potentially slowing decarboxylation compared to polar protic solvents that disrupt this stabilization.
Caption: The thermal decomposition pathway limits solubility measurements. High temperatures or protic solvents lower the energy barrier for the cyclic transition state.
Part 2: Experimental Protocols
Since literature values are unreliable due to degradation, you must determine the "Operational Solubility" for your specific process conditions.
Add 2-benzyl-3-oxobutanoic acid in 50 mg increments to 1 mL solvent under stirring.
Visual Check: Stop when solid persists for >10 minutes.
Filtration & Analysis:
Filter supernatant through a 0.22 µm PTFE syringe filter (pre-cooled).[1]
Quantification (HPLC): Do not use gravimetric evaporation (heat will degrade the sample).[1]
Dilute aliquot 1:100 in Acetonitrile (ACN) and analyze via HPLC-UV (254 nm).
Validation (The "Stability Check"):
Re-analyze the HPLC sample after 2 hours at room temperature.
Criterion: If peak area of the ketone (degradation product) increases by >2%, the solubility data is kinetically compromised.[1]
Protocol B: Isolation via Solvent Switching
This compound is rarely purchased; it is synthesized via hydrolysis of ethyl 2-benzylacetoacetate.[1] The isolation step is the solubility challenge.[1]
Hydrolysis: Saponify ester with NaOH/MeOH.
Acidification: Carefully acidify aqueous layer to pH 3-4 at 0°C .
Observation: The acid will oil out or precipitate.[1]
Extraction (Solubility Application):
Extract immediately with DCM (High solubility, low boiling point for easy removal).[1]
Avoid: Ethyl Acetate if traces of acid/base persist (can cause transesterification or degradation during concentration).[1]
Cool to -20°C. The acid should crystallize as white needles.[1]
Part 3: Applications in Process Chemistry
When designing reaction pathways involving this acid (e.g., asymmetric hydrogenation or decarboxylative cross-coupling), solvent choice dictates the species in solution.[1]
Application
Recommended Solvent
Rationale
Asymmetric Hydrogenation
MeOH or TFE (Trifluoroethanol)
While protic solvents risk degradation, they often provide the necessary H-bond network for chiral catalysts (e.g., Ru-BINAP). Mitigation: Run at high pressure and low temp.[1]
Decarboxylative Coupling
DMSO or DMF
High boiling point polar aprotic solvents facilitate the decarboxylation (if desired) and stabilize the metal intermediates.[1]
Storage/Transport
Solid State (-20°C)
Do not store in solution.[1] If necessary, store in MTBE at -20°C.
References
Structural & Computed Properties
PubChem. 2-Benzyl-3-oxobutanoic acid (CID 13093868).[1][2] National Library of Medicine.[1]
The Acetoacetate Pathway: Role of 2-Substituted-3-Oxobutanoic Acid Derivatives in Fluoroquinolone Synthesis
The following technical guide details the role of 2-substituted-3-oxobutanoic acid derivatives (specifically the 2-acyl intermediates) in the synthesis of fluoroquinolones. Note: While "2-benzyl-3-oxobutanoic acid" descr...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the role of 2-substituted-3-oxobutanoic acid derivatives (specifically the 2-acyl intermediates) in the synthesis of fluoroquinolones.
Note: While "2-benzyl-3-oxobutanoic acid" describes a specific chemical entity (an
-benzyl acetoacetate), in the context of industrial fluoroquinolone (FQ) synthesis, this structure represents the crucial -acylated -keto ester intermediate formed during the Grohe-Heberer or modified Gould-Jacobs sequences. The guide below addresses the chemistry of this class of intermediates, focusing on the conversion of 3-oxobutanoates to the essential benzoyl acetate precursors required for the FQ core.
Part 1: Executive Technical Summary
The synthesis of the fluoroquinolone (FQ) pharmacophore—the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core—relies heavily on the efficient construction of the benzoyl acetate intermediate. While early methods utilized malonate derivatives, modern industrial protocols (such as the Grohe-Heberer method) frequently employ 3-oxobutanoic acid esters (acetoacetates) as versatile nucleophiles.
In this context, the "2-substituted-3-oxobutanoic acid" moiety functions as a transient activation scaffold . Specifically, the reaction of a fluorinated benzoyl chloride with a 3-oxobutanoate yields a 2-benzoyl-3-oxobutanoate . This intermediate subsequently undergoes a highly specific retro-Claisen deacetylation to generate the stable
-keto ester precursor required for cyclization.
Core Chemical Functionality[1][2][3][4][5][6][7][8]
Nucleophilic Activation: The 3-oxobutanoate (acetoacetate) forms a magnesium enolate that is more easily handled than lithium/sodium enolates of acetates.
C-Acylation: It undergoes C-selective acylation with the FQ A-ring precursor (acid chloride).
Decarboxylative/Deacylative Workup: The labile acetyl group at the 2-position acts as a leaving group, effectively transferring the methylene carbon to the benzoyl group.
Part 2: Mechanistic Pathways & Causality
The Magnesium Enolate Strategy
Direct acylation of simple acetates to form
-keto esters is prone to self-condensation and requires strong bases (LDA, NaH). By using ethyl 3-oxobutanoate (ethyl acetoacetate), chemists utilize the higher acidity of the -protons ().
The reaction typically employs Magnesium Ethoxide (
) to form a chelated magnesium enolate. This species is crucial because:
Solubility: It is soluble in non-polar solvents (e.g., Toluene), facilitating anhydrous coupling.
Regioselectivity: The Mg(II) cation coordinates the dicarbonyl system, directing the incoming electrophile (Benzoyl Chloride) to the C-2 position (C-acylation) rather than the O-position.
Formation of the 2-Acyl-3-Oxobutanoate Intermediate
The reaction between the magnesium enolate of ethyl acetoacetate and the fluorobenzoyl chloride yields Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-oxobutanoate .
Note on Nomenclature: If the substituent were a benzyl group, it would be Ethyl 2-benzyl-3-oxobutanoate.[1][2][3] In FQ synthesis, the substituent is the benzoyl moiety.
The Retro-Claisen Fragmentation (Deacetylation)
This is the defining step where the "3-oxobutanoic" nature is exploited. The 2,2-disubstituted intermediate is sterically crowded and electronically activated. Treatment with a mild base (e.g.,
or catalytic alkoxide) triggers a retro-Claisen condensation .
Mechanism: Nucleophilic attack at the acetyl carbonyl (the most electrophilic site due to lack of conjugation with the ester) leads to the cleavage of the C2-C3 bond.
Leaving Group: The acetyl group leaves as acetate/acetic acid.
Product: The desired Ethyl (2,4-dichloro-5-fluorobenzoyl)acetate .
Cyclization to the Quinolone Core
The resulting benzoyl acetate is then reacted with DMF-DMA (N,N-dimethylformamide dimethyl acetal) or HC(OEt)3 (triethyl orthoformate) to form an enaminone , which undergoes intramolecular
cyclization (Grohe-Heberer) upon amine addition to close the pyridine ring.
Part 3: Visualization of the Pathway
The following diagram illustrates the transformation of the 3-oxobutanoate scaffold into the fluoroquinolone precursor.
Caption: The conversion of 3-oxobutanoate to the FQ core via C-acylation and retro-Claisen fragmentation.
Part 4: Experimental Protocol
Synthesis of Ethyl (2,4-dichloro-5-fluorobenzoyl)acetate via Acetoacetate
Objective: To synthesize the key
-keto ester precursor using the magnesium enolate method.
Reagents:
Ethyl 3-oxobutanoate (Ethyl Acetoacetate): 1.0 eq
Magnesium Ethoxide (
): 1.05 eq
2,4-Dichloro-5-fluorobenzoyl chloride: 1.0 eq
Solvent: Anhydrous Toluene
Workup: Aqueous
,
Step-by-Step Methodology:
Enolate Formation:
Charge a dry reactor with anhydrous Toluene (10V).
Add Magnesium Ethoxide (1.05 eq) under
atmosphere.
Add Ethyl Acetoacetate (1.0 eq) dropwise at 20-25°C.
Critical Step: Heat the mixture to 50-60°C for 1-2 hours. The slurry will clarify as the soluble Mg-enolate complex forms.
Acylation (C-C Bond Formation):
Cool the mixture to 0-5°C.
Add 2,4-Dichloro-5-fluorobenzoyl chloride (1.0 eq) dropwise, maintaining temperature <10°C to prevent O-acylation side products.
Allow to warm to room temperature and stir for 2 hours. The intermediate Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-oxobutanoate is formed.
Deacetylation (Retro-Claisen):
Add a solution of
(2.0 eq) and (25% aq, catalytic amount) to the reaction mixture.
Stir vigorously at 40-50°C. The basic ammonia environment triggers the nucleophilic attack on the acetyl group.
Monitoring: Monitor by HPLC for the disappearance of the tri-carbonyl intermediate and appearance of the benzoyl acetate.
Concentrate under reduced pressure to yield the crude Ethyl (2,4-dichloro-5-fluorobenzoyl)acetate .
Yield expectation: 85-92%.
Part 5: Quantitative Comparison of Methods
Feature
Acetoacetate Method (Mg-Enolate)
Malonate Method (Gould-Jacobs)
Starting Material
Ethyl 3-oxobutanoate
Diethyl Malonate
Base Required
(Mild, Safe)
n-BuLi or NaH (Hazardous)
Selectivity
High C-acylation selectivity
Mixed C/O acylation if not controlled
Atom Economy
Moderate (Loss of Acetyl group)
Moderate (Loss of )
Industrial Scalability
High (Homogeneous reaction)
Medium (Viscous slurries)
Safety Profile
Excellent (No evolution)
Poor (NaH releases )
Part 6: References
Grohe, K., & Heberer, H. (1978). Verfahren zur Herstellung von 3-Chinolincarbonsäurederivaten. Justus Liebigs Annalen der Chemie. Link (Fundamental reference for the cycloaracylation method).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Retro-Claisen condensation).
Taber, D. F., & Ruckle, R. E. (1986). Cyclopentane construction by Rh2(OAc)4-mediated intramolecular C-H insertion. Journal of the American Chemical Society. Link (Demonstrates diazo/keto-ester chemistry relevant to related pathways).
Organic Chemistry Portal. (2024). Synthesis of beta-keto esters. Link (General protocols for acetoacetate alkylation).
PubChem. (2024). Ethyl 2-benzylacetoacetate Compound Summary. Link (Structural data for the specific 2-benzyl analog).
Application Note: Protocol for C-Alkylation of Ethyl Acetoacetate with Benzyl Chloride
Executive Summary This application note details the thermodynamic control and kinetic execution required to synthesize Ethyl 2-benzylacetoacetate via the nucleophilic substitution ( ) of benzyl chloride with the sodium e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the thermodynamic control and kinetic execution required to synthesize Ethyl 2-benzylacetoacetate via the nucleophilic substitution (
) of benzyl chloride with the sodium enolate of ethyl acetoacetate (EAA).
While theoretically straightforward, this reaction serves as a critical competency benchmark in drug development due to the competing risks of O-alkylation, dialkylation, and ester hydrolysis. This guide prioritizes the Sodium Ethoxide (NaOEt) in Ethanol method, widely regarded as the "Gold Standard" for its atom economy and mechanistic transparency, while referencing phase-transfer catalysis (PTC) as a scalable alternative.
Mechanistic Insight & Causality[1]
The Chemical Engine: Enolate Nucleophilicity
The reaction relies on the acidity of the methylene protons (
-hydrogens) in ethyl acetoacetate (). Treatment with a base (ethoxide) generates a resonance-stabilized enolate.
Why C-Alkylation over O-Alkylation?
Although the oxygen atom bears a significant portion of the negative charge (hard nucleophile), the carbon atom acts as a soft nucleophile. Benzyl chloride, possessing a benzylic carbon, acts as a soft electrophile. According to Hard-Soft Acid-Base (HSAB) theory, the Soft-Soft interaction favors C-alkylation, which is thermodynamically more stable than the enol ether (O-alkylation product).
Critical Parameter: Solvent & Base Selection
Base: Sodium Ethoxide (NaOEt) is chosen specifically to match the ester group of the starting material.
Causality: Using Sodium Methoxide (NaOMe) would lead to transesterification , resulting in a mixture of ethyl and methyl esters (scrambling), complicating purification.
Expert Insight: We use a slight deficit of Benzyl Chloride (0.95 eq) relative to the enolate. It is easier to remove unreacted EAA via distillation than it is to separate the mono-alkylated product from the di-alkylated impurity.
Step-by-Step Methodology
Phase 1: Preparation of Sodium Ethoxide (In-Situ)
Setup: Assemble a 3-neck Round Bottom Flask (RBF) with a reflux condenser, dropping funnel, and nitrogen inlet. Flame-dry the glassware under vacuum and flush with
.
Solvent Charge: Add 200 mL of Absolute Ethanol.
Base Generation: Add 1.0 equivalent of Sodium metal (cut into small chunks) slowly to the ethanol.
Validation: Evolution of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
gas bubbles. The solution will warm up.[1] Stir until all sodium has dissolved and the solution is clear.
Phase 2: Enolate Formation
Cooling: Cool the NaOEt solution to room temperature.
Substrate Addition: Add 1.0 equivalent of Ethyl Acetoacetate dropwise over 15 minutes.
Observation: The solution may turn slightly yellow; this is the sodium enolate forming.
Control: Do not allow temperature to exceed 40°C during addition to prevent side reactions.
Phase 3: Alkylation (The Critical Step)
Electrophile Addition: Add 0.95 equivalents of Benzyl Chloride dropwise over 30–45 minutes.
Causality: Rapid addition causes localized high concentrations of electrophile, promoting dialkylation (reaction of product enolate with benzyl chloride).
Reflux: Heat the mixture to gentle reflux (approx. 78°C) for 2–3 hours.
Endpoint Check: Monitor by TLC (Silica; Hexane:EtOAc 8:2). The spot for Benzyl Chloride (
) should disappear.
Phase 4: Workup & Purification
Filtration: Cool the mixture. Precipitated NaCl will settle. Filter off the salt.
Solvent Removal: Concentrate the filtrate under reduced pressure (Rotavap) to remove ethanol.
Neutralization: Dissolve residue in diethyl ether or DCM. Wash with water (2x) to remove inorganic salts, then brine (1x).
Drying: Dry organic layer over anhydrous
.
Distillation: Perform fractional distillation under vacuum.
Target Fraction: Collect the fraction boiling at 160–165°C at 15 mmHg (approximate values, pressure dependent).
Workflow Visualization
Figure 2: Operational workflow ensuring safety and yield maximization.
Quality Control & Self-Validation
To ensure the protocol was successful, verify the product against these parameters:
Refractive Index: Pure product should be approx
.
Ferric Chloride Test:
Starting Material: EAA gives a violet color (high enol content).
Product: Mono-alkylated product has a lower enol content but may still give a faint color. Dialkylated product gives no color (no enolizable proton).
NMR Validation (
NMR, ):
Look for the disappearance of the
singlet of benzyl chloride (4.6 ppm).
Look for the appearance of the benzylic
doublet ( ppm) and the methine triplet ( ppm) in the product.
Enantioselective Synthesis of 2-Benzyl-3-Oxobutanoic Acid Derivatives: A Detailed Guide to Asymmetric Methodologies
Introduction: The Significance of Chiral 2-Benzyl-3-Oxobutanoic Acid Scaffolds Chiral β-keto esters are pivotal structural motifs in the landscape of organic synthesis, serving as versatile intermediates in the creation...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Chiral 2-Benzyl-3-Oxobutanoic Acid Scaffolds
Chiral β-keto esters are pivotal structural motifs in the landscape of organic synthesis, serving as versatile intermediates in the creation of complex molecules for the pharmaceutical and agrochemical industries.[1] Among these, derivatives of 2-benzyl-3-oxobutanoic acid hold particular importance. The stereochemically defined α-benzyl group introduces a critical chiral center that can profoundly influence the biological activity of the final product. The development of robust and efficient enantioselective methods to synthesize these compounds is therefore a significant endeavor, aimed at providing access to enantiopure building blocks for drug discovery and development.
This comprehensive guide provides an in-depth exploration of the primary catalytic strategies for the enantioselective synthesis of 2-benzyl-3-oxobutanoic acid derivatives. We will delve into the mechanistic underpinnings of each approach, offer detailed, field-proven protocols, and present a comparative analysis to aid researchers in selecting the optimal methodology for their specific synthetic challenges.
Core Methodologies for Enantioselective Benzylation
The primary challenge in the synthesis of α-substituted β-keto esters lies in controlling the stereochemistry at the α-carbon.[2] Several powerful catalytic systems have been developed to address this, each with its own set of advantages and mechanistic nuances. The most prominent and effective strategies include:
Phase-Transfer Catalysis (PTC): A highly effective and operationally simple method that utilizes chiral quaternary ammonium salts to control the stereochemical outcome of the benzylation reaction.
Transition Metal Catalysis: Employs chiral ligands in conjunction with transition metals such as palladium and iron to orchestrate the enantioselective formation of the carbon-carbon bond.
Organocatalysis: Leverages small, chiral organic molecules to catalyze the asymmetric benzylation, offering a metal-free alternative.
The following sections will provide a detailed examination of these methodologies.
Diagram: Key Strategies for Enantioselective Benzylation
Caption: Overview of primary catalytic methods for asymmetric benzylation.
Phase-Transfer Catalysis: A Robust and Scalable Approach
Phase-transfer catalysis (PTC) has emerged as a particularly powerful tool for the enantioselective alkylation of β-keto esters.[3][4] This method relies on a chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from a cinchona alkaloid, to shuttle the enolate of the β-keto ester from an aqueous or solid phase into an organic phase where it reacts with the benzyl halide.[5]
Mechanism of Stereocontrol in Phase-Transfer Catalysis
The enantioselectivity of the reaction is governed by the formation of a tight ion pair between the chiral catalyst and the enolate. The rigid structure of the cinchona alkaloid creates a well-defined chiral environment around the enolate, effectively shielding one face of the nucleophile. Consequently, the electrophile (benzyl bromide) can only approach from the less sterically hindered face, leading to the preferential formation of one enantiomer.[6][7]
Caption: Workflow of enantioselective benzylation via phase-transfer catalysis.
Detailed Protocol: Enantioselective Benzylation using a Cinchona Alkaloid-Derived Catalyst
This protocol is a representative example for the asymmetric benzylation of a β-keto ester using a phase-transfer catalyst.
Reaction Setup: To a stirred solution of ethyl 3-oxobutanoate (1.0 equiv) and the chiral phase-transfer catalyst (0.01-0.05 equiv) in toluene at -35 °C, add finely powdered cesium hydroxide monohydrate (1.5 equiv).
Addition of Electrophile: Add benzyl bromide (1.2 equiv) dropwise to the reaction mixture over a period of 10 minutes, ensuring the temperature remains below -30 °C.
Reaction Monitoring: Stir the reaction mixture vigorously at -35 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched ethyl 2-benzyl-3-oxobutanoate.
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.
Causality of Experimental Choices:
Low Temperature (-35 °C): Crucial for achieving high enantioselectivity by enhancing the stability of the chiral ion pair and minimizing background uncatalyzed reactions.[7]
Cesium Hydroxide: A strong base that effectively deprotonates the β-keto ester. The choice of a solid base can be advantageous in creating a solid-liquid phase-transfer system.[6]
Aromatic Solvent (Toluene): The non-polar nature of toluene helps to maintain the tightness of the ion pair between the catalyst and the enolate, which is essential for stereocontrol.
Transition Metal Catalysis: High Efficiency and Selectivity
Transition metal catalysis offers a powerful alternative for the enantioselective benzylation of β-keto esters. Palladium and iron-based catalytic systems have demonstrated significant success in this area.[8][9]
Palladium-Catalyzed Asymmetric Benzylation
Palladium catalysts, in conjunction with chiral ligands, can facilitate the asymmetric benzylation of β-keto ester enolates. The mechanism often involves the formation of a chiral palladium-enolate complex, which then undergoes reaction with a benzyl electrophile. This approach has been particularly successful for substrates like 3-aryl oxindoles, achieving high yields and enantioselectivities.[9]
Iron-Catalyzed Asymmetric Reductive Benzylation
More recently, iron catalysis has emerged as a cost-effective and environmentally benign method. Iron(II)-catalyzed asymmetric reductive benzylation of 2-aryl-3H-indole-3-ones using benzyl bromides has been reported to produce 2-benzyl-2-arylindolin-3-ones in high yields and excellent enantioselectivity.[8][10] The high enantioselectivity in these systems is often attributed to steric effects within the chiral ligand-metal complex.[8]
Organocatalysis: A Metal-Free Approach
Asymmetric organocatalysis has revolutionized the field of enantioselective synthesis by providing a metal-free alternative to traditional methods.[11][12] Chiral amines, such as proline and its derivatives, can activate β-keto esters through the formation of enamine intermediates, which then react with benzyl electrophiles in a stereocontrolled manner.[13]
While specific, highly optimized protocols for the direct asymmetric benzylation of 3-oxobutanoic acid derivatives using organocatalysts are still an area of active research, the principles of organocatalysis offer a promising avenue for future development.[14]
Comparative Analysis of Catalytic Systems
Catalytic System
Key Advantages
Key Considerations
Typical Enantioselectivity
Phase-Transfer Catalysis
Operational simplicity, mild reaction conditions, scalability, commercially available catalysts.[3][5]
Catalyst loading can sometimes be high (1-10 mol%).
Metal-free, environmentally friendly, readily available catalysts.[11][12]
Can require higher catalyst loadings, may have a narrower substrate scope for this specific transformation.
Moderate to high, highly substrate-dependent.
Troubleshooting and Optimization
Low Enantioselectivity:
Temperature: Ensure the reaction temperature is strictly controlled and sufficiently low.
Catalyst Choice: Screen different chiral catalysts and ligands. For PTC, modifications to the cinchona alkaloid scaffold can have a significant impact.
Solvent: The polarity of the solvent can affect the tightness of the ion pair in PTC. Less polar solvents are generally preferred.
Low Yield:
Base: Ensure complete deprotonation of the β-keto ester. The strength and solubility of the base are critical.
Reaction Time: Monitor the reaction closely to avoid decomposition of the product or starting materials.
Purity of Reagents: Use freshly distilled or purified solvents and reagents.
Conclusion
The enantioselective synthesis of 2-benzyl-3-oxobutanoic acid derivatives is a well-addressed challenge in modern organic chemistry, with several robust and efficient methodologies available to researchers. Phase-transfer catalysis stands out for its operational simplicity and high enantioselectivities, making it an excellent choice for both small-scale and large-scale synthesis. Transition metal catalysis offers unparalleled efficiency and is continually evolving with the development of new ligands and bimetallic systems.[15] Organocatalysis provides a valuable metal-free alternative that is poised for further development.
The choice of a specific method will ultimately depend on the desired scale of the reaction, the available resources, and the specific structural features of the substrate. By understanding the underlying principles and carefully optimizing the reaction conditions, researchers can confidently access these valuable chiral building blocks for their synthetic endeavors.
References
Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr500698s][11]
Stereodivergent Benzylic Substitution of Racemic Secondary Benzyl Esters Enabled by Pd/Cu Dual Catalysis. CCS Chemistry. [URL: https://www.chinesechemsoc.org/ccschem/article/10.31635/ccschem.022.202201955][15]
Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00984a][3]
Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community. [URL: https://aquila.usm.edu/honors_theses/810/][16]
Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. Course Hero. [URL: https://www.coursehero.com/file/10336691/Synthesis-of-Ethyl-2-benzyl-3-oxobutanoate/][17]
Asymmetric Synthesis of 2-Benzyl-2-arylindolin-3-ones by Iron-Catalyzed Reductive Benzylation of 2-Aryl-3H-indole-3-ones. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5c04214][10]
Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews. [URL: https://pubs.acs.org/doi/abs/10.1021/cr500698s][11]
H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. Molecules. [URL: https://www.mdpi.com/1420-3049/27/8/2499][18]
Enantioselective Alkylation of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo049101d][4]
Enantioselective allylation of β-keto esters. Nature Communications. [URL: https://www.researchgate.net/figure/Enantioselective-allylation-of-b-keto-esters-a-Enantioselective-allylation-of_fig1_364299478][2]
Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers.Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja303350k]
Enantioselective Tertiary Electrophile (Hetero)Benzylation: Pd-Catalyzed Substitution of Isoprene Monoxide with Arylacetates.ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7501a337d6c6a61522301]
Methods for the preparation of β-keto esters.ResearchGate. [URL: https://www.researchgate.
Catalytic Enantioselective Benzylation Directly from Aryl Acetic Acids.ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c74fb4702a14413e110196]
Enantioselective de novo construction of 3-oxindoles via organocatalyzed formal [3 + 2] annulation from simple arylamines.Nature Communications. [URL: https://www.
Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis.Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/17/146]
Asymmetric Synthesis of 2-Benzyl-2-arylindolin-3-ones by Iron-Catalyzed Reductive Benzylation of 2-Aryl-3 H -indole-3-ones.ResearchGate. [URL: https://www.researchgate.
Asymmetric Synthesis of 2-Benzyl-2-arylindolin-3-ones by Iron-Catalyzed Reductive Benzylation of 2-Aryl-3 H-indole-3-ones. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26539785/][8]
Palladium-catalyzed asymmetric benzylation of 3-aryl oxindoles. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20942410/][9]
Revolutionizing β-Keto Acid Synthesis: A Microwave-Assisted Approach to α-Benzylacetoacetic Acid
Introduction: The Need for Speed and Efficiency in Intermediate Synthesis In the fast-paced landscape of pharmaceutical and fine chemical development, the efficient synthesis of complex molecular intermediates is a corne...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Need for Speed and Efficiency in Intermediate Synthesis
In the fast-paced landscape of pharmaceutical and fine chemical development, the efficient synthesis of complex molecular intermediates is a cornerstone of innovation. α-Benzylacetoacetic acid, a substituted β-keto acid, represents a valuable building block for a variety of more complex molecules. Traditionally, its synthesis involves a multi-step acetoacetic ester synthesis pathway, often hampered by long reaction times, significant energy consumption, and the use of stoichiometric bases.[1][2] This application note details a robust and highly accelerated protocol for the synthesis of α-benzylacetoacetic acid, leveraging the power of microwave-assisted organic synthesis (MAOS). By harnessing microwave energy, we can dramatically reduce reaction times from hours to mere minutes, improve yields, and promote greener chemistry principles through solvent-free or reduced-solvent conditions.[1][3]
Microwave-assisted synthesis has emerged as a transformative technology in chemical synthesis.[3] Unlike conventional heating methods that rely on slow heat transfer through conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3] This localized heating minimizes the formation of byproducts and allows for precise temperature control, ultimately leading to cleaner reactions and higher purity products.[3] This guide will provide researchers, scientists, and drug development professionals with a comprehensive, step-by-step protocol for the microwave-assisted synthesis of α-benzylacetoacetic acid, from the initial alkylation to the final decarboxylation, supported by mechanistic insights and comparative data.
Comparative Analysis: Conventional vs. Microwave-Assisted Synthesis
The conventional synthesis of α-benzylacetoacetic acid and its ester precursors typically involves the deprotonation of a β-keto ester, such as ethyl acetoacetate, with a strong base like sodium ethoxide, followed by alkylation with a benzyl halide. This is then followed by acidic or basic hydrolysis of the ester and subsequent decarboxylation upon heating.[2] While effective, this method often requires extended reflux periods, potentially leading to thermal degradation of products and the generation of significant solvent waste.
Microwave-assisted synthesis offers a compelling alternative by addressing these limitations. The key advantages are summarized below:
Parameter
Conventional Heating
Microwave-Assisted Synthesis (MAOS)
Reaction Time
Hours to days
Minutes
Energy Efficiency
Low (inefficient heat transfer)
High (direct molecular heating)
Yields
Moderate to good
Often higher due to reduced side reactions
Solvent Usage
Typically requires large volumes
Can often be performed solvent-free or with minimal solvent
Process Control
Less precise temperature control
Precise and uniform temperature control
Mechanistic Rationale: The Acetoacetic Ester Pathway Under Microwave Irradiation
The synthesis of α-benzylacetoacetic acid via the acetoacetic ester route proceeds through three key transformations: C-alkylation of the active methylene group, saponification (hydrolysis) of the ester, and decarboxylation of the resulting β-keto acid. Microwave irradiation accelerates each of these steps.
C-Alkylation: The initial step involves the deprotonation of ethyl acetoacetate at the α-carbon to form a nucleophilic enolate. This enolate then undergoes a substitution reaction with benzyl chloride. Under microwave conditions, particularly with phase-transfer catalysis, the rapid heating enhances the rate of this SN2 reaction.[3][4]
Saponification: The subsequent hydrolysis of the ethyl α-benzylacetoacetate is also significantly accelerated by microwave heating. The high temperatures achieved in a sealed vessel rapidly promote the base-mediated cleavage of the ester bond to form the corresponding carboxylate salt.[5][6]
Decarboxylation: The final step, decarboxylation, is a thermally driven process where the β-keto acid loses carbon dioxide to form the final product. This reaction proceeds through a cyclic transition state and is highly amenable to the rapid and uniform heating provided by microwaves, leading to a clean and efficient conversion.
The overall synthetic workflow is depicted in the diagram below:
Figure 1: Workflow for the microwave-assisted synthesis of α-benzylacetoacetic acid.
Experimental Protocols
Materials and Equipment:
Ethyl acetoacetate (reagent grade)
Benzyl chloride (reagent grade)
Potassium carbonate (K₂CO₃), anhydrous
Potassium hydroxide (KOH)
Triethylbenzylammonium chloride (TEBAC) or Tetrabutylammonium chloride (TBAC) as Phase Transfer Catalyst (PTC)
Ethanol
Hydrochloric acid (HCl), concentrated
Diethyl ether
Magnesium sulfate (MgSO₄), anhydrous
Dedicated microwave synthesis reactor with sealed vessel capability and temperature/pressure monitoring
Standard laboratory glassware
Rotary evaporator
Magnetic stirrer
Safety Precautions:
All manipulations should be performed in a well-ventilated fume hood.
Personal protective equipment (safety goggles, lab coat, gloves) must be worn at all times.
Benzyl chloride is a lachrymator and should be handled with care.
Microwave reactors operate at high temperatures and pressures; ensure all safety protocols for the specific instrument are followed.
Protocol 1: Microwave-Assisted Synthesis of Ethyl α-Benzylacetoacetate
This protocol is adapted from the phase-transfer catalytic alkylation of ethyl acetoacetate under microwave irradiation.[3][4][7]
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add ethyl acetoacetate (e.g., 5.0 mmol), benzyl chloride (e.g., 5.0 mmol), a mixture of potassium hydroxide and potassium carbonate (1:4 ratio, e.g., 6.5 mmol total base), and the phase transfer catalyst (e.g., TEBAC or TBAC, 0.5 mmol).
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 3-5 minutes at a temperature of 75-85°C. The microwave power will be automatically adjusted by the instrument to maintain the set temperature.
Work-up and Isolation: After the reaction is complete and the vessel has cooled to a safe temperature, add 20 mL of diethyl ether to the reaction mixture. Filter the solid salts and wash the filter cake with a small amount of diethyl ether.
Purification: Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator. The crude ethyl α-benzylacetoacetate can be purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to yield a colorless to pale yellow oil.[7]
Protocol 2: Microwave-Assisted Saponification and Decarboxylation
This protocol combines the hydrolysis and decarboxylation steps for a streamlined synthesis of the final product.
Saponification: To the purified ethyl α-benzylacetoacetate (e.g., 4.0 mmol) in a 10 mL microwave reaction vessel, add a solution of potassium hydroxide (e.g., 2 M in 80:20 ethanol/water, 5 mL).
Microwave Irradiation: Seal the vessel and irradiate in the microwave reactor at 90°C for 10-20 minutes.[6] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
Acidification and Decarboxylation: After cooling, carefully transfer the reaction mixture to a beaker and acidify to a pH of ~2 with concentrated HCl while stirring in an ice bath. Vigorous effervescence (release of CO₂) will be observed as the β-keto acid decarboxylates. Gentle warming may be required to complete the decarboxylation.
Extraction and Isolation: Extract the aqueous mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Final Product: Filter the drying agent and remove the solvent under reduced pressure to yield α-benzylacetoacetic acid as a solid or semi-solid. The product can be further purified by recrystallization if necessary.
Conclusion and Future Outlook
This application note demonstrates a highly efficient and rapid method for the synthesis of α-benzylacetoacetic acid using microwave-assisted organic synthesis. The protocols provided offer a significant reduction in reaction time and can be performed with minimal or no solvent, aligning with the principles of green chemistry.[1] The precise control over reaction parameters afforded by modern microwave reactors ensures high reproducibility and can lead to improved yields and product purity compared to conventional methods.
For researchers and professionals in drug development and fine chemical synthesis, the adoption of MAOS for the preparation of key intermediates like α-benzylacetoacetic acid can accelerate discovery and development timelines. The scalability of microwave synthesis is an active area of research, and future work will focus on adapting these protocols for larger-scale production.
References
Deng, R., Wang, Y., & Jiang, Y. (1994). Solid-Liquid Phase Transfer Catalytic Synthesis X: The Rapid Alkylation of Ethyl Acetoacetate Under Microwave Irradiation.
Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.
Keglevich, G., Kiss, N. Z., & Mucsi, Z. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions.
Keglevich, G., & Kiss, N. Z. (2014). Microwave Irradiation as a Green Alternative to Phase Transfer Catalysis: Solid-Liquid Phase Alkylation of Active Methylene Containing Substrates Under Solvent-Free Conditions. Current Green Chemistry, 1(1), 53-69.
OAText. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment.
Piras, L., Siano, F., & Cincione, A. (2021).
PubChem. (n.d.). Ethyl alpha-benzylacetoacetate. Retrieved from [Link]
Sahu, P. K., & Dikshit, D. D. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 19(2), 1-18.
The Good Scents Company. (n.d.). Benzyl acetoacetate. Retrieved from [Link]
Vogel, A. I. (1996). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Wang, Y., & Jiang, Y. (1992). Solid-Liquid Phase Transfer Catalytic Synthesis. VIII. The rapid alkylation of ethyl phenylsulfonylacetate under microwave irradiation.
Chemistry LibreTexts. (2023). Acetoacetic Ester Synthesis. Retrieved from [Link]
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
Application Note: Scalable Synthesis of Ethyl 2-benzyl-3-oxobutanoate
Executive Summary This application note details a robust, scalable protocol for the production of Ethyl 2-benzyl-3-oxobutanoate (CAS: 620-79-1), a critical intermediate in the synthesis of heterocyclic pharmaceuticals an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the production of Ethyl 2-benzyl-3-oxobutanoate (CAS: 620-79-1), a critical intermediate in the synthesis of heterocyclic pharmaceuticals and amino acid precursors. Unlike laboratory-scale methods that often prioritize speed over selectivity, this protocol focuses on thermodynamic control to maximize C-alkylation over O-alkylation.
The process utilizes a sodium ethoxide (NaOEt) mediated alkylation of ethyl acetoacetate (EAA) with benzyl chloride (BnCl) in ethanol.[1] By leveraging the solvent-shielding effect of protic solvents, we achieve C-selective alkylation with yields typically exceeding 80% after distillation.
Key Performance Indicators (KPIs)
Parameter
Target Specification
Yield (Isolated)
> 80%
Purity (GC)
> 98.5%
C/O Alkylation Ratio
> 99:1
Reaction Time
4–6 Hours (excluding workup)
Process Chemistry & Mechanism
The Selectivity Challenge
The primary challenge in alkylating
-keto esters like ethyl acetoacetate is the ambident nature of the enolate ion . The negative charge is delocalized between the -carbon and the carbonyl oxygens.
O-Alkylation (Kinetic/Hard): Favored by polar aprotic solvents (DMF, DMSO) which leave the oxygen "naked" and reactive.[2]
C-Alkylation (Thermodynamic/Soft): Favored by protic solvents (Ethanol) which form hydrogen bonds with the enolate oxygens, effectively "shielding" them and directing the electrophile (Benzyl Chloride) to the softer carbon nucleophile.
Reaction Scheme
The reaction proceeds via an
mechanism.[3][4] Sodium ethoxide acts as the base to generate the enolate, which subsequently attacks benzyl chloride.[1]
Figure 1: Reaction mechanism highlighting the critical role of solvent interaction in ensuring C-selectivity.
Scale-Up Protocol
Materials & Stoichiometry
Reagent
MW ( g/mol )
Equiv.
Role
Critical Attribute
Ethyl Acetoacetate (EAA)
130.14
1.05
Substrate
Dry (<0.1% water)
Sodium Ethoxide (21% in EtOH)
68.05
1.00
Base
Titrate before use
Benzyl Chloride (BnCl)
126.58
1.00
Electrophile
Lachrymator / Carcinogen
Ethanol (Absolute)
46.07
5-10 vol
Solvent
Anhydrous
Note on Stoichiometry: A slight excess of EAA (1.05 eq) is used to ensure complete consumption of Benzyl Chloride, which is toxic and difficult to separate from the product if unreacted.
Equipment Setup
Reactor: Glass-lined or Stainless Steel (SS316) reactor with jacketed cooling/heating.
Agitation: High-torque overhead stirrer (Anchor or Pitch-blade turbine).
Condenser: Reflux condenser set to 5°C.
Scrubber: Caustic scrubber required for potential HCl vapors (if base is insufficient) and Benzyl Chloride containment.
Step-by-Step Methodology
Phase 1: Enolate Formation (Exothermic)
Charge the reactor with Sodium Ethoxide solution (21 wt% in EtOH) under nitrogen atmosphere.
Cool the solution to 15–20°C .
Addition: Slowly add Ethyl Acetoacetate (1.05 eq) via a dosing pump or addition funnel.
Rate: Maintain internal temperature < 30°C .
Observation: The solution may turn yellow/orange. A slight precipitate of the sodium enolate may form; this is normal.
Stir at 25°C for 30 minutes to ensure complete deprotonation.
Phase 2: Alkylation (Critical Process Step)
Heat the enolate slurry to 30°C .
Addition: Begin dropwise addition of Benzyl Chloride (1.00 eq) .
Caution: This step is exothermic.[5] Do not allow temperature to spike uncontrolled.
Rate: Add over 60–90 minutes.
Reflux: Once addition is complete, heat the reaction mixture to Reflux (~78°C) .
Main Fraction: Ethyl 2-benzyl-3-oxobutanoate.[1][7]
Boiling Point: ~164–165°C at 14 mmHg (or ~145°C at 6 mmHg).
Safety & Hazard Analysis (SHA)
Benzyl Chloride is the primary hazard in this process. It is a potent lachrymator (tear gas) and a suspected carcinogen.
Hazard
Risk Level
Mitigation Strategy
Lachrymator Release
High
All transfers must occur in a closed system or fume hood. Scrubber connected to reactor vent.
Thermal Runaway
Medium
Control addition rate of BnCl.[8] Ensure cooling jacket is active during addition.[5]
Hydrogen Evolution
Low
Only if using Na metal. Using NaOEt solution eliminates this risk.
Skin/Eye Contact
High
Full PPE (Tyvek suit, respirator/SCBA for spills, chemical goggles).
Process Flow Diagram
Figure 2: Process flow diagram from reactor charging to final purification.
Troubleshooting & Optimization
Low Yield / Unreacted Material[5]
Cause: Moisture in the system. NaOEt reacts with water to form NaOH, which is less effective and causes hydrolysis.
Solution: Ensure Ethanol is anhydrous (<0.05% water) and reactor is dried under
.
O-Alkylation Impurity (>2%)
Cause: Solvent polarity shift or use of wrong base.
Solution: Ensure the solvent is strictly Ethanol. Do not add co-solvents like THF or DMF. Ensure the reaction mixture is not too dilute (keep concentration ~1M).
Dialkylation (Ethyl 2,2-dibenzyl-3-oxobutanoate)
Cause: Localized excess of base or alkyl halide.
Solution: Improve agitation speed (Tip speed > 2 m/s). Ensure EAA is added before BnCl.[5] Never add EAA to a mixture of Base + BnCl.
References
Organic Syntheses , Coll.[6] Vol. 3, p. 705 (1955); Vol. 21, p. 99 (1941). Preparation of Ethyl 2-benzylacetoacetate. Available at: [Link] (Adapted from similar benzoylation/alkylation protocols).
National Institute of Standards and Technology (NIST) . Ethyl 2-benzylacetoacetate Mass Spectrum and Properties. Available at: [Link]
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
PubChem . Compound Summary: Ethyl 2-benzylacetoacetate.[7][9] Available at: [Link]
Advanced Catalytic Protocols for the Controlled Decarboxylation of 2-Benzyl-3-oxobutanoic Acid
Application Note: AN-2026-DEC Abstract The decarboxylation of 2-benzyl-3-oxobutanoic acid (α-benzylacetoacetic acid) is the pivotal step in the synthesis of 4-phenyl-2-butanone, a high-value intermediate in the pharmaceu...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-2026-DEC
Abstract
The decarboxylation of 2-benzyl-3-oxobutanoic acid (α-benzylacetoacetic acid) is the pivotal step in the synthesis of 4-phenyl-2-butanone, a high-value intermediate in the pharmaceutical and fragrance industries (e.g., "Benzyl Acetone"). Traditional thermal decarboxylation often requires harsh temperatures (
), leading to uncontrolled side reactions, polymerization, and lower yields. This guide details advanced catalytic methodologies—specifically Lewis Acid Chelation and Organocatalytic Amine Activation—that allow for reaction progression at mild temperatures (), ensuring high fidelity and scalability.
Introduction & Mechanistic Rationale
The Challenge: The "Thermal Hammer"
Uncatalyzed decarboxylation of
-keto acids relies on a thermal concerted mechanism involving a six-membered cyclic transition state. While effective, the high energy barrier necessitates elevated temperatures. For 2-benzyl-3-oxobutanoic acid, excessive heat promotes:
Aldol condensation: Self-reaction of the resulting ketone.
Tars: Polymerization of the enol intermediate.
Isomerization: Migration of the double bond in transient intermediates.
The Solution: Catalytic Precision
Catalysis lowers the activation energy (
) by stabilizing the transition state or altering the pathway entirely.
Lewis Acid Catalysis (Metal Chelation): Divalent metals (Zn
, Cu) coordinate with the -keto and carboxylate oxygens. This "locks" the molecule into the reactive geometry and polarizes the carbonyl, facilitating extrusion.
Organocatalysis (Amine Activation): Primary amines form a Schiff base (imine) with the ketone. The resulting iminium ion is far more electron-withdrawing than the original ketone, dramatically accelerating decarboxylation (biomimetic to acetoacetate decarboxylase).
Mechanistic Pathway Diagram
The following diagram contrasts the thermal vs. catalytic pathways.
Figure 1: Comparative mechanistic pathways for the decarboxylation of 2-benzyl-3-oxobutanoic acid. Catalytic routes stabilize the transition state, lowering the thermal requirement.
Experimental Protocols
Important Precursor Note
2-benzyl-3-oxobutanoic acid is unstable and rarely stored. These protocols assume the user generates the acid in situ from Ethyl 2-benzylacetoacetate via hydrolysis, or has freshly isolated the acid at low temperature.
Protocol A: Lewis Acid Catalyzed (ZnCl₂ Method)
Best for: Robustness, tolerance of moisture, and scalable batch processes.
Reagents:
Substrate: Ethyl 2-benzylacetoacetate (10 mmol)
Catalyst: Zinc Chloride (
), anhydrous (10 mol%)
Solvent: Ethanol/Water (1:1 v/v)
Base (for hydrolysis): NaOH (1.1 equiv)
Step-by-Step:
Hydrolysis (In-situ generation): Dissolve 10 mmol Ethyl 2-benzylacetoacetate in 10 mL Ethanol. Add 10 mL water containing 11 mmol NaOH. Stir at RT for 30 mins. Check TLC for disappearance of ester.
Acidification: Carefully acidify to pH 4-5 using dilute HCl at
. Do not drop below pH 3 to avoid spontaneous rapid decarboxylation.
Catalyst Addition: Add 1 mmol (10 mol%)
.
Reaction: Heat the mixture to 60°C . Evolution of
gas will be observed as distinct bubbling.
Monitoring: Maintain 60°C until gas evolution ceases (approx. 2-3 hours).
Workup: Cool to RT. Extract with Ethyl Acetate (3x 15 mL). Wash organics with brine, dry over
, and concentrate.
Purification: Distillation (bp ~235°C) or silica plug filtration.
Protocol B: Organocatalytic (Amino Acid Method)
Best for: Green chemistry applications, metal-free requirements.
Preparation: Dissolve 10 mmol of the keto-acid in 20 mL Acetone.
Catalyst Addition: Add 2 mmol L-Lysine.
Reaction: Stir at 40°C . The amine group forms a transient imine, accelerating decarboxylation.
Observation: Reaction is typically faster than metal catalysis; monitor for cessation of bubbling (~1-2 hours).
Workup: Filter off the undissolved amino acid (recyclable). Concentrate the filtrate to obtain the crude ketone.
Performance Data & Comparison
The following table summarizes the efficiency of catalytic methods versus the traditional thermal route.
Parameter
Thermal (Uncatalyzed)
Lewis Acid ()
Organocatalytic (Lysine)
Temperature
160°C - 180°C
60°C
40°C
Reaction Time
4 - 6 Hours
2 - 3 Hours
1 - 2 Hours
Yield
65 - 75%
88 - 92%
85 - 90%
Purity (Crude)
Low (Tars present)
High
Very High
Green Metric
Poor (High Energy)
Moderate (Metal waste)
Excellent (Bio-derived)
Experimental Workflow Diagram
This workflow illustrates the complete "Pot-to-Product" lifecycle, emphasizing the critical decision points.
Figure 2: Decision matrix and workflow for the catalytic synthesis of 4-phenyl-2-butanone.
Troubleshooting & Field Tips
Runaway Reaction:
-keto acids can decarboxylate violently if heated too quickly in acidic media. Always add the catalyst before heating.
pH Control: In the Lewis Acid protocol, if the pH is too high (
), the carboxylate anion is stable and will not decarboxylate. If too low (), acid-catalyzed polymerization of the product may occur. Target pH 4-5.
Solvent Choice: For the Organocatalytic method, avoid protic solvents (like water/ethanol) if possible, as they can compete with the amine catalyst for hydrogen bonding. Acetone or Toluene works best.
References
Westheimer, F. H. (1959).
-Keto Acids. Journal of the American Chemical Society.[1] Link
Pedersen, K. J. (1934). The Decomposition of
-Keto Carboxylic Acids. Journal of the American Chemical Society.[1] (Foundational work on metal catalysis).[2] Link
Tunge, J. A., & Burger, E. C. (2005). Transition Metal-Catalyzed Decarboxylative Additions of Enolates. Accounts of Chemical Research. Link
Krapcho, A. P. (1982).
-Keto Esters, -Cyano Esters and Related Compounds in Dipolar Aprotic Media. Synthesis. (Relevant for salt/solvent effects).[1] Link
PubChem. (2025).[3] Compound Summary: 2-Benzyl-3-oxobutanoic acid.[3] National Library of Medicine. Link[3]
Technical Support Center: Synthesis of Ethyl 2-Benzyl-3-Oxobutanoate
Welcome to the technical support center for the synthesis of ethyl 2-benzyl-3-oxobutanoate. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of ethyl 2-benzyl-3-oxobutanoate. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical solutions to common challenges encountered during this synthesis. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can not only solve immediate issues but also proactively optimize your experimental design for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low, or I'm recovering mostly starting material. What are the primary causes?
This is the most common issue and typically points to one of three critical areas: incomplete deprotonation of the ethyl acetoacetate, issues with the alkylating agent, or suboptimal reaction conditions.
A1: Troubleshooting Low Conversion
The synthesis of ethyl 2-benzyl-3-oxobutanoate is a classic example of an acetoacetic ester synthesis, which involves the deprotonation of ethyl acetoacetate to form a resonance-stabilized enolate, followed by an SN2 reaction with an alkyl halide (in this case, benzyl chloride or bromide)[1][2][3]. A low yield often stems from a failure in one of these two key steps.
Causality Analysis:
Inefficient Enolate Formation: The acidity of the α-protons on ethyl acetoacetate (pKa ≈ 11) requires a sufficiently strong base for complete deprotonation. Sodium ethoxide (NaOEt) is commonly used because its conjugate acid, ethanol, has a pKa of about 16, making the acid-base equilibrium favorable. However, several factors can disrupt this:
Presence of Moisture: Water is more acidic than ethanol and will react preferentially with the ethoxide, quenching your base. All glassware must be thoroughly dried, and anhydrous solvents are essential.
Incorrect Base Stoichiometry: At least one full equivalent of base is required to deprotonate the starting ester. Using a slight excess (e.g., 1.05-1.1 equivalents) can help drive the equilibrium towards the enolate.
Degraded Base: Sodium ethoxide can degrade upon exposure to air and moisture. Use a freshly opened bottle or a recently prepared solution for best results.
Problems with the Alkylating Agent:
Quality of Benzyl Halide: Benzyl chloride or bromide can degrade over time. Ensure you are using a pure, fresh reagent.
Leaving Group Ability: Benzyl bromide is generally more reactive than benzyl chloride in SN2 reactions due to bromide being a better leaving group. If yields are low with benzyl chloride, consider switching to benzyl bromide.
Suboptimal Reaction Time and Temperature:
The initial deprotonation step should be allowed to complete before adding the benzyl halide. A common error is adding the alkylating agent too soon[1].
The subsequent SN2 reaction requires sufficient thermal energy. Refluxing in ethanol is a standard condition that provides the necessary activation energy[1][4]. Insufficient heating time or temperature will result in incomplete reaction.
Q2: My TLC analysis shows multiple spots, indicating significant side product formation. What are these side products and how can I avoid them?
The formation of multiple products is often due to the ambident nature of the enolate nucleophile and the possibility of further reactions.
A2: Minimizing Side Product Formation
The primary side products in this synthesis are the O-alkylated ester and the dialkylated product.
1. O-Alkylation vs. C-Alkylation:
The ethyl acetoacetate enolate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the enolate oxygen (O-alkylation).
C-Alkylation (Desired): Leads to the formation of ethyl 2-benzyl-3-oxobutanoate. This is the thermodynamically more stable product.
O-Alkylation (Side Product): Leads to the formation of an ethyl 3-(benzyloxy)but-2-enoate isomer. This is often the kinetically favored product under certain conditions[5].
Strategies to Favor C-Alkylation:
Factor
Condition to Favor C-Alkylation
Rationale
Solvent
Protic solvents (e.g., Ethanol)
The protic solvent solvates the oxygen atom of the enolate more effectively, hindering its nucleophilicity and leaving the carbon atom more available for attack.
Counter-ion
Smaller cations (e.g., Na⁺, Li⁺)
Tighter ion pairing between the cation and the oxygen atom of the enolate disfavors O-alkylation.
Leaving Group
"Softer" leaving groups (e.g., Br⁻, I⁻)
According to Hard-Soft Acid-Base (HSAB) theory, the "soft" carbon nucleophile prefers to react with an electrophile bearing a soft leaving group.
2. Dialkylation:
Since the mono-alkylated product, ethyl 2-benzyl-3-oxobutanoate, still has one acidic α-proton, it can be deprotonated by any remaining base and react with another molecule of benzyl halide to form ethyl 2,2-dibenzyl-3-oxobutanoate[6][7].
Strategies to Minimize Dialkylation:
Control Stoichiometry: Use a slight excess of the ethyl acetoacetate relative to the benzyl halide or maintain a strict 1:1 stoichiometry of the enolate to the alkylating agent.
Slow Addition: Add the benzyl halide slowly and dropwise to the enolate solution. This maintains a low concentration of the alkylating agent, ensuring that the initially formed mono-alkylated product is less likely to react again before all the starting enolate is consumed[1].
Q3: I seem to have formed the product, but I'm losing a significant amount during the work-up and purification. What is the best way to isolate the final product?
Efficient purification is crucial for achieving a high final yield. The primary challenges are separating the product from unreacted starting materials and any salts formed during the reaction.
A3: Optimized Purification Protocol
1. Aqueous Work-up:
After the reaction is complete (monitored by TLC), cool the mixture and add it to a sufficient volume of deionized water[1].
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times to ensure all the product is recovered[1][8].
Combine the organic extracts and wash them with water, followed by a brine solution. The brine wash helps to remove residual water from the organic layer.
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), then filter[1][8].
The crude product can then be purified by either vacuum distillation or flash column chromatography.
Vacuum Distillation: This is often effective for larger scale reactions. The product, ethyl 2-benzylacetoacetate, has a boiling point of around 164-165 °C at 14 mmHg[4].
Flash Column Chromatography: This is an excellent method for achieving high purity, especially on a smaller scale. A common eluent system is a mixture of hexanes and ethyl acetate (e.g., 9:1 ratio)[1][9]. The progress of the separation can be monitored by TLC.
Experimental Protocols & Visual Guides
Optimized Protocol for Ethyl 2-Benzyl-3-Oxobutanoate Synthesis
This protocol incorporates best practices to maximize yield and minimize side reactions.
Materials:
Sodium ethoxide (NaOEt)
Anhydrous Ethanol (EtOH)
Ethyl acetoacetate
Benzyl chloride or Benzyl bromide
Deionized water
Ethyl acetate (for extraction)
Brine solution
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
Base Dissolution: Add anhydrous ethanol (e.g., 25 mL) to the flask, followed by sodium ethoxide (1.05 equivalents)[1]. Stir until the base is completely dissolved.
Enolate Formation: Slowly add ethyl acetoacetate (1.0 equivalent) to the ethoxide solution. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the enolate[1]. A slight exotherm may be observed.
Alkylation: Once the solution has cooled back to room temperature, add benzyl halide (1.0 equivalent) dropwise via the condenser over 15-20 minutes[1].
Reaction: Heat the reaction mixture to reflux and maintain for 40-60 minutes, or until TLC analysis indicates the consumption of the starting materials[1].
Work-up: Cool the flask to room temperature. Pour the reaction mixture into deionized water (approx. 100 mL) and transfer to a separatory funnel.
Extraction: Extract the aqueous phase with ethyl acetate (2 x 50 mL)[1].
Washing & Drying: Combine the organic layers, wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄.
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product[1].
Purification: Purify the crude oil via vacuum distillation or flash column chromatography[4][9].
Visualizing the Reaction and Troubleshooting
Reaction Mechanism:
The core of the synthesis involves two main steps: enolate formation and nucleophilic attack.
Caption: Key steps in the acetoacetic ester synthesis.
Troubleshooting Workflow:
A logical approach to diagnosing issues with the synthesis.
Caption: A systematic guide to troubleshooting low yield.
References
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ethyl 2-Ethyl-3-Oxobutanoate: A Versatile Chemical Compound with Multiple Applications.
Gregg, L. (n.d.). Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx.
The Royal Society of Chemistry. (n.d.). An unusual dianion equivalent from acylsilanes for the synthesis of substituted β-keto esters.
Benchchem. (n.d.). Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate: Application Notes and Protocols for Researchers.
ResearchGate. (2025). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance.
The Royal Society of Chemistry. (2017). Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as reducing agent in water.
ResearchGate. (n.d.). Optimization of the Condensation of Benzylamine and Ethyl-Acetoacetate Catalyzed by Hydroxyapatite.
ResearchGate. (n.d.). Mechanistic insight into alkylation of the ethyl acetoacetate anion with different ethyl halides.
Reddit. (2020). Thank you all for your suggestions regarding my failing Claisen condensation.
ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate.
Google Patents. (n.d.). Method for preparing acyclic beta keto ester.
Chemistry LibreTexts. (2025). Alkylation of Enolate Ions.
ResearchGate. (n.d.). Optimization of the reaction conditions.
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
Omics. (n.d.). Optimization of a Greener Synthesis Route for Ethyl Acetoacetate via Enzymatic Catalysis.
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
Journal of the Chemical Society, Perkin Transactions 1. (1987). Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.).
ProQuest. (n.d.). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance.
PrepChem.com. (n.d.). Preparation of ethyl 2-benzylacetoacetate.
RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters.
StudySmarter. (n.d.). Acetoacetic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons.
Benchchem. (n.d.). Evaluating the Efficiency of Continuous Flow Reactors for Beta-Keto Ester Synthesis.
Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons.
Google Patents. (n.d.). Process for purifying an alpha-keto ester.
-Keto Acid Synthesis
Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary: The "Ticking Clock" of
-Keto Acids
If you are encountering low purity in the synthesis of 2-benzyl-3-oxobutanoic acid , the culprit is almost certainly spontaneous decarboxylation .
Unlike standard carboxylic acids, 2-benzyl-3-oxobutanoic acid is a
-keto acid. These molecules possess an internal "self-destruct" mechanism. Upon heating or improper acidification, they undergo a concerted, cyclic 6-membered transition state reaction to release CO and form 4-phenyl-2-butanone .
The Golden Rule: If your product smells sweet or fruity (like a ketone) rather than acidic, you have already lost the carboxyl group.
Phase 1: The Alkylation Step (Precursor Synthesis)
Goal: Synthesize ethyl 2-benzyl-3-oxobutanoate with high regio-selectivity (C-alkylation vs. O-alkylation).
Common Issues & Solutions
Symptom
Diagnosis
Root Cause
Corrective Action
Impurities (O-alkylated)
Product contains enol ether linkages.
Hard/Soft Acid Base Mismatch. Benzyl bromide is a soft electrophile, but highly polar aprotic solvents (like DMSO) with "naked" enolates can sometimes encourage O-attack.
Switch Solvent/Base. Use Ethanol/NaOEt (classic) or Acetone/KCO . The potassium cation coordinates with the 1,3-dicarbonyl oxygens, shielding them and forcing C-alkylation [1].[1]
Impurities (Dialkylated)
Mass spec shows M+90 peak (dibenzyl).
Stoichiometry Error. As the reaction proceeds, the mono-alkylated product is more acidic than the starting material and consumes the remaining base.
Adjust Stoichiometry. Use a 1.1 : 1.0 ratio of Ethyl Acetoacetate to Benzyl Bromide. Never use excess base.
Low Yield
Incomplete conversion.
Enolate Quenching. Water in the solvent is protonating the enolate before it reacts.
Dry Solvents. Ensure ethanol is anhydrous. Use molecular sieves for DMF/Acetone.
Technical Insight: The Chelation Effect
To maximize C-alkylation, use a base with a cation that can chelate between the two carbonyl oxygens (like K
or Na in non-polar solvents).[1] This "locks" the enolate geometry and leaves the -carbon as the only available nucleophile.
Phase 2: Hydrolysis & Isolation (The Critical Failure Point)
Goal: Convert the ester to the acid without triggering decarboxylation.
WARNING: Do NOT use acid-catalyzed hydrolysis (e.g., refluxing HCl). This will instantly convert your product to the ketone. You must use mild alkaline saponification .
Step-by-Step Protocol: The "Cold-Acid" Method
Saponification:
Dissolve ethyl 2-benzyl-3-oxobutanoate in Ethanol (5 volumes).
Add 1.1 equivalents of NaOH (aq) dropwise at 0°C .
Stir at Room Temperature (20-25°C) . Do not heat. Monitor by TLC until ester disappears.
The Danger Zone (Acidification):
Cool the reaction mixture to 0°C (Ice/Salt bath).
Slowly add 1M HCl dropwise.
STOP immediately when pH reaches 3.0 - 4.0 .
Reasoning: Highly acidic environments (pH < 1) accelerate the formation of the cyclic transition state required for decarboxylation [2].
Extraction:
Immediately extract with cold Dichloromethane (DCM) or Ethyl Acetate.
Evaporate solvent under reduced pressure at < 30°C .
Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired product isolation and the thermodynamic sink (the ketone).
Figure 1: Reaction pathway highlighting the instability of the target acid. Note that the target spontaneously degrades into the ketone impurity if exposed to heat or strong acid.
Phase 3: Purification & Storage
Q: Can I recrystallize the product?A: Likely not. 2-benzyl-3-oxobutanoic acid is often an oil or a low-melting solid. Attempting to heat it to dissolve for recrystallization will destroy it.
Recommendation: If the crude purity is >90%, use it immediately for the next step.
If purification is required: Use column chromatography on silica gel , but ensure the column is run quickly. Long residence times on acidic silica can trigger decomposition.
Q: How do I store it?A: Store at -20°C under Argon. At room temperature, it will slowly evolve CO
gas (pressure buildup risk) and convert to the ketone.
FAQ: Troubleshooting Specific Scenarios
Q: My NMR shows a singlet at
2.1 ppm and a multiplet at 7.2 ppm, but the carboxylic acid proton is missing.A: You have isolated 4-phenyl-2-butanone . The singlet at 2.1 is the methyl ketone (acetyl group), which persists after decarboxylation. You likely heated the rotovap bath too high (>40°C) during solvent removal.
Q: I used NaH in THF, but I got a mixture of products.A: NaH is a strong, non-nucleophilic base that generates a "naked" enolate. While effective, it can lead to di-alkylation if the benzyl bromide is added too fast. Switch to milder conditions (K
CO/Acetone) to control the kinetics better [3].
Q: Why does the reaction mixture bubble during workup?A: That bubbling is likely CO
. You are witnessing the decarboxylation in real-time. Cool your mixture immediately and raise the pH slightly (to pH 4-5) to stabilize the carboxylate form before final extraction.
References
Alkylation of Enolate Ions. Chemistry LibreTexts. Available at: [Link]
Decarboxyl
-Keto Acids. Master Organic Chemistry. Available at: [Link]
Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds. Catalysts (MDPI). Available at: [Link][2][3][4][5]
removal of unreacted benzyl chloride from reaction mixture
Technical Support Center: Removal of Unreacted Benzyl Chloride Topic: Removal of Unreacted Benzyl Chloride (BnCl) from Reaction Mixtures Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists Format:...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Removal of Unreacted Benzyl Chloride
Topic: Removal of Unreacted Benzyl Chloride (BnCl) from Reaction Mixtures
Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists
Format: Interactive Troubleshooting Guide & FAQs[1]
Introduction: The "Sticky" Alkylator Challenge
Benzyl chloride (BnCl) is a ubiquitous yet problematic reagent.[1] While essential for benzylation, its high reactivity (alkylating agent), lachrymatory nature, and status as a Genotoxic Impurity (GTI) make its complete removal critical.[1] Unlike volatile solvents, BnCl (
179°C) cannot be easily removed by standard rotary evaporation without high vacuum and heat, which risks product degradation or BnCl polymerization.[1]
This guide prioritizes chemical quenching over physical separation, as it transforms the lipophilic BnCl into a water-soluble species, ensuring high "purge factors" required for regulatory compliance (ICH M7).[1]
Module 1: Chemical Quenching (The Gold Standard)
Q: I have 5-10% unreacted benzyl chloride in my crude mixture. Rotary evaporation isn't working. What is the most reliable removal method?
A: Derivatization with a sacrificial amine.
Attempting to distill small amounts of BnCl often fails due to its high boiling point and tendency to co-distill with products.[1] The superior strategy is to react the excess BnCl with a secondary amine to form a highly polar, water-soluble ammonium salt. This salt is then quantitatively removed during the aqueous workup.[1]
Protocol: The Morpholine Quench
Why Morpholine? It is cheap, nucleophilic, and volatile (
129°C), meaning any excess scavenger can be removed by evaporation if the workup fails.[1]
Step-by-Step Workflow:
Quantify: Estimate the remaining BnCl (e.g., by HPLC or TLC).
Add Scavenger: Add 1.5 - 2.0 equivalents of morpholine (relative to the remaining BnCl, not the starting amount) to the reaction mixture.
React: Stir at room temperature for 30–60 minutes.
Result: The protonated excess morpholine and the quaternary benzyl-morpholinium salt partition into the aqueous phase.
Phase Cut: Separate the organic layer.[1][10] The BnCl content should now be non-detectable.[1]
Q: My product is acid-sensitive. I cannot use the HCl wash step. What now?
A: Use a Polymer-Supported Scavenger or a "Basic" Workup Strategy.
If your product degrades in acid, you cannot use the acid wash to remove the excess liquid amine.
Option A: Polymer-Supported Amines (Best for small scale/late stage) [1]
Workup: This species stays in the basic aqueous layer during extraction.[1]
Module 2: Troubleshooting Physical Separation
Q: I tried distilling my product, but the residue turned into a black tar. What happened?
A: You likely triggered Friedel-Crafts intermolecular polymerization.
Benzyl chloride is prone to self-condensation (polycondensation) catalyzed by trace metals (Fe) or acids (HCl generated from hydrolysis).[1]
The Failure Mode: Heating BnCl in the presence of trace HCl initiates an autocatalytic polymerization, forming poly(benzyl) networks. This releases more HCl, accelerating the reaction (the "tar" effect).
The Fix: Before any distillation attempt, you must wash the crude mixture with saturated NaHCO3 to neutralize trace acid. Add a radical inhibitor (e.g., BHT) if high temperatures are required.[1]
Q: Can I use chromatography to separate BnCl?
A: Proceed with caution.
BnCl is non-polar and often co-elutes with non-polar products (benzyl ethers/esters).[1] Furthermore, BnCl is an electrophile; it can react with active sites on silica gel or degrade during slow columns.[1]
Recommendation: Do not rely on silica for bulk removal.[1] Perform the Morpholine Quench (Module 1) before loading the column. This ensures the toxic impurity is gone before you handle the silica waste.
Module 3: Regulatory & Safety (GTI Compliance)
Q: What are the regulatory limits for Benzyl Chloride in a final drug substance?
A: It is controlled as a Mutagenic Impurity (Class 1).
According to ICH M7 guidelines, because BnCl is a known mutagen (Ames positive) and alkylating agent, it must be controlled to the Threshold of Toxicological Concern (TTC).
Q: How do I calculate if my workup is sufficient?
You need to demonstrate a "Purge Factor".[1]
Example: If you start with 100g BnCl and your final limit is 10 ppm, you need a process capable of removing
fold of the impurity. A simple extraction (10-100x reduction) is insufficient.[1] This is why chemical quenching (1000x+ reduction) combined with crystallization is preferred.[1]
Visual Guide: Removal Strategy Decision Tree
Figure 1: Decision tree for selecting the appropriate Benzyl Chloride removal strategy based on scale and product stability.
References
BenchChem. (2025).[1][10][11] Purification strategies for removing benzyl chloride from reaction mixtures.[1][9][10][11][12] Retrieved from
Organic Letters. (2001).[1] Monolithic Scavenger Resins by Amine Functionalizations of Poly(4-vinylbenzyl chloride-co-divinylbenzene).[1][13][14] American Chemical Society.[1] Retrieved from
ICH Guidelines. (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[1] Retrieved from
Centers for Disease Control and Prevention (CDC). Occupational Health Guideline for Benzyl Chloride.[1] Retrieved from
ScienceMadness. (2019). Benzyl Chloride Distillation and Polymerization Issues. Retrieved from
You are attempting to hydrolyze ethyl 2-benzylacetoacetate to its corresponding acid, 2-benzylacetoacetic acid .
The Problem: This molecule is a
-keto ester. Its corresponding acid is a -keto acid, a class of compounds notoriously prone to spontaneous decarboxylation.[1][2][3] The reaction you are fighting is not just a side reaction; it is a thermodynamically favorable cascade that converts your desired acid into 4-phenyl-2-butanone (benzyl acetone) and carbon dioxide ().[1][2]
The Solution: You cannot stop the thermodynamics, but you can control the kinetics. By maintaining the molecule in its ionized (carboxylate) form for as long as possible and performing the final protonation under strictly controlled thermal conditions, you can isolate the acid or use it in situ.
The Mechanism: Why It Fails
To prevent failure, you must understand the enemy. Decarboxylation of
-keto acids does not require a collision with another molecule; it is an intramolecular reaction.[1][2]
The "Six-Membered Ring of Death"
When the free acid forms, it can adopt a conformation where the acidic proton hydrogen-bonds to the ketone carbonyl.[1] This creates a pseudo-cyclic 6-membered transition state that allows the molecule to "shatter" into an enol and
Figure 1: The decarboxylation pathway.[2] The critical control point is the transition from Anion to Acid.
Recommended Protocol: The "Cold LiOH" Method
Objective: Hydrolyze the ester without triggering the cyclic transition state.
Key Reagent: Lithium Hydroxide (LiOH).[1][2][4][5][6] Lithium is preferred over Sodium/Potassium in THF mixtures due to better solubility and coordination effects that can accelerate hydrolysis at lower temperatures.[2]
Product: Should show a carboxylic acid proton (broad singlet >10 ppm).[2]
Ketone:[1] Will show a sharp methyl singlet (~2.1 ppm) and loss of the ethyl group, but no carboxylic acid proton.
Fix: Your workup was likely too warm.[1][2] Repeat the experiment and avoid removing the solvent completely; consider using the acid solution directly in the next step.
Q3: Can I use NaOH instead of LiOH?
A: Yes, but LiOH is often milder and more soluble in THF/Water mixtures.[2]
solvent selection for recrystallization of 2-benzyl-3-oxobutanoic acid
Case ID: REC-2B3OBA-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1] ⚠️ Critical Technical Alert: Thermal Instability Before starting any experimental work, read this section. 2-Benzyl-3-oxobuta...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: REC-2B3OBA-001
Status: Active
Support Level: Tier 3 (Senior Application Scientist)[1]
⚠️ Critical Technical Alert: Thermal Instability
Before starting any experimental work, read this section.
2-Benzyl-3-oxobutanoic acid (CAS: 2382-58-3) is a
-keto acid .[1] This structural class is inherently unstable and prone to spontaneous decarboxylation to form 4-phenyl-2-butanone (benzyl acetone) and carbon dioxide.[1]
The Trigger: Temperatures exceeding
or prolonged exposure to acidic/basic aqueous environments.[1]
The Symptom: Gas evolution (bubbling) during heating or a product that remains an oil (the ketone) instead of crystallizing.[1]
The Constraint: Traditional recrystallization (boiling to dissolution) often leads to significant yield loss.[1] Low-temperature methods are mandatory.
Module 1: Solvent Selection Matrix
The following matrix synthesizes solubility data with stability constraints.
Solvent System
Suitability
Role
Technical Notes
Ethyl Acetate / Hexanes
Recommended
Solvent / Anti-solvent
Best Balance. Dissolves the acid at moderate temps ().[1] Hexane lowers polarity to force precipitation without freezing.[1]
Diethyl Ether / Pentane
High Purity
Solvent / Anti-solvent
Safest for Stability. High volatility allows solvent removal without heat.[1] Ideal for extremely labile batches.[1]
Ethanol / Water
Conditional
Solvent / Anti-solvent
Use with caution.[1] Requires heating to dissolve, which risks decarboxylation.[1] Water promotes "oiling out" of the hydrophobic benzyl group.[1]
Benzene
Obsolete
Single Solvent
Historically cited in older literature but rejected today due to carcinogenicity.[1]
Chloroform / DCM
Poor
Solvent
Too soluble.[1] Product rarely precipitates well even when cooled.[1]
Module 2: Troubleshooting Guide (FAQs)
Q1: My product is "oiling out" instead of crystallizing. How do I fix this?
Diagnosis: This occurs when the compound phase-separates as a liquid before it can organize into a crystal lattice.[1] It is common with benzyl-substituted acids due to their lipophilic nature.[1]
Corrective Action:
Re-dissolve: Add a small amount of the "Good Solvent" (e.g., Ethyl Acetate) until the oil disappears.
Seed: Add a single crystal of pure product (if available) or scratch the inner glass surface with a glass rod to create nucleation sites.[1]
Slow Down: Insulate the flask. Rapid cooling shocks the solution into oiling out.[1] Let it reach room temperature slowly before moving to an ice bath.
Q2: I see gas bubbles evolving during the heating step.
Diagnosis:Active Decarboxylation. You are converting your acid into 4-phenyl-2-butanone.[1]
Corrective Action:
STOP Heating immediately.
Apply vacuum to lower the boiling point of your solvent if removal is needed.[1]
For future runs, do not exceed
. If the solid doesn't dissolve, use more solvent rather than more heat.
Q3: Can I oven-dry the crystals?
Diagnosis: Oven drying at standard settings (
) will decompose the purified solid.[1]
Corrective Action:
overcoming steric hindrance in alpha-alkylation of beta-keto esters
Welcome to the Steric Hindrance Solutions Desk. Ticket Status: OPEN Subject: Overcoming Steric Hindrance in -Alkylation of -Keto Esters Assigned Specialist: Senior Application Scientist Introduction: The "Steric Wall" In...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Steric Hindrance Solutions Desk.
Ticket Status: OPEN
Subject: Overcoming Steric Hindrance in
-Alkylation of -Keto Esters
Assigned Specialist: Senior Application Scientist
Introduction: The "Steric Wall"
In the
-alkylation of -keto esters, steric hindrance is the primary antagonist of the mechanism. When you increase bulk on either the nucleophile (the enolate) or the electrophile (the alkyl halide), the reaction trajectory for backside attack is blocked. This leads to three common failure modes:
Stalled Reaction: The enolate forms but cannot attack the electrophile.
O-Alkylation: The oxygen atom, being less hindered and "harder" (HSAB theory), attacks instead of the carbon.
Decomposition: Harsh conditions (high heat/strong bases) required to force the reaction lead to decarboxylation or retro-Claisen condensation.
This guide provides the diagnostic logic and validated protocols to bypass these barriers.
Module 1: Diagnostic Workflow
Before selecting a protocol, determine the source of your hindrance. Use this logic gate to select the correct experimental path.
Figure 1: Decision matrix for selecting the optimal alkylation strategy based on substrate class.
Module 2: Technical Deep Dive & Troubleshooting
Issue A: The O-Alkylation Trap
Symptom: You isolate the enol ether instead of the C-alkylated product.
Root Cause: The enolate is an ambident nucleophile. Steric bulk protects the Carbon (C-center), leaving the Oxygen (O-center) exposed. According to Hard-Soft Acid-Base (HSAB) theory, the O-center is "hard" and the C-center is "soft."
The Fix: You must manipulate the ion-pairing of the enolate.
Factor
Favors O-Alkylation (Avoid)
Favors C-Alkylation (Target)
Solvent
HMPA/DMSO (Separated ion pairs expose O)
t-BuOH / Toluene (Tight ion pairs shield O)
Counterion
(Covalent character on O)
(Large cation, "Cesium Effect")
Leaving Group
OTs/OMs (Hard electrophiles)
Iodide (Soft electrophile)
Issue B: The "Cesium Effect"
For hindered substrates where standard NaH/THF fails, Cesium Carbonate (
) is the gold standard.
Mechanism: The large ionic radius of Cesium (
) creates a "loose" ion pair with the enolate. Unlike Lithium or Sodium, which coordinate tightly to the oxygen (reducing reactivity), Cesium allows the enolate to be more "naked" yet directs coordination in a way that favors C-alkylation due to specific conformational accommodation [1].
Module 3: Validated Protocols
Protocol A: The "Cesium Shot" (For Hindered 2° Halides)
Use this when the electrophile is a secondary alkyl halide or the
-keto ester has a bulky -substituent.
Reagents:
Substrate:
-Keto ester (1.0 equiv)
Base:
(1.2 - 1.5 equiv)
Electrophile: Alkyl Iodide (1.2 equiv)
Solvent: DMF (Anhydrous, 0.5 M concentration)
Step-by-Step:
Preparation: Flame-dry a round-bottom flask and purge with Argon.
Solvation: Dissolve the
-keto ester in anhydrous DMF.
Deprotonation: Add
in one portion. Stir at Room Temperature (RT) for 30 minutes. Note: The solution may turn yellow/orange, indicating enolate formation.
Addition: Add the alkyl iodide dropwise.
Reaction: Stir at 40-60°C. Crucial: Do not exceed 80°C to avoid decarboxylation. Monitor by TLC.[1]
Workup: Dilute with
(not EtOAc, to avoid transesterification during extraction if basic residues remain). Wash with water to remove DMF. Dry over .
Why it works: The DMF solvates the cation, while the Cesium counterion prevents the O-center from dominating the nucleophilic attack [2].
Protocol B: The "Pd Bypass" (Tsuji-Trost Allylation)
Use this when the electrophile is allylic. This reaction proceeds via a
-allyl palladium complex, completely bypassing the steric constraints of backside attack.
Mechanism Visualization:
Figure 2: The Tsuji-Trost catalytic cycle. Note that the nucleophile attacks the
-allyl ligand, not the metal center directly.
Reagents:
Catalyst:
(5 mol%)
Substrate:
-Keto ester (1.0 equiv)
Electrophile: Allyl Acetate or Allyl Carbonate (1.1 equiv)
Solvent: THF (Anhydrous)
Step-by-Step:
Mix: In a glovebox or under strict Argon flow, combine the
-keto ester, allyl acetate, and Pd catalyst in THF.
Reaction: Stir at RT. The reaction is often neutral (no external base required if using allyl carbonates, as the leaving group generates the base in situ: methoxide/ethoxide) [3].
Observation: Evolution of
(if using carbonates) indicates reaction progress.
Workup: Filter through a celite pad to remove Palladium black. Concentrate and purify.
Module 4: FAQ (Quick Fixes)
Q: My reaction is stuck at 50% conversion. Should I add more base?A: No. If you are using NaH, you likely generated the "enolate aggregate" which is unreactive. Add a polar additive like DMPU (N,N'-Dimethylpropyleneurea) or 15-Crown-5 (if using Na+) to break the aggregate. Do not use HMPA unless necessary due to toxicity.
Q: I see a new spot on TLC that is less polar than my starting material, but it's not my product.A: This is likely the O-alkylated byproduct (enol ether). It is less polar than the C-alkylated keto-ester because it lacks the dicarbonyl dipole. Switch to Protocol A (Cesium) or change the leaving group from Bromide to Iodide.
Q: Can I use Phase Transfer Catalysis (PTC) for scale-up?A: Yes. Solid-Liquid PTC (Solid
/ Toluene / TBAB catalyst) is excellent for steric hindrance because the active nucleophile is an ion pair in the organic layer, separated from the bulk water/base. This minimizes hydrolysis and favors C-alkylation [4].
References
The "Cesium Effect" magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions.
Source: National Institutes of Health (PMC)
URL:[Link]
A Senior Application Scientist's Guide to Distinguishing C- vs. O-Alkylation Products by NMR Spectroscopy
In the landscape of synthetic organic chemistry, the alkylation of enolates stands as a cornerstone for carbon-carbon and carbon-oxygen bond formation. However, the ambident nature of enolates often leads to a mixture of...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of synthetic organic chemistry, the alkylation of enolates stands as a cornerstone for carbon-carbon and carbon-oxygen bond formation. However, the ambident nature of enolates often leads to a mixture of C-alkylated and O-alkylated products, a challenge that necessitates robust analytical methods for definitive structural elucidation.[1][2] This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth comparison of C- and O-alkylation products using Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental insights and data.
The Dichotomy of Enolate Alkylation: A Mechanistic Overview
Enolates are resonance-stabilized species with nucleophilic character at both the α-carbon and the oxygen atom.[2] This dual reactivity allows for attack on an electrophile, typically an alkyl halide, at either site, yielding a C-alkylated product (a ketone or related carbonyl compound) or an O-alkylated product (an enol ether).[1][3]
The regioselectivity of this reaction is governed by a delicate interplay of several factors, including the nature of the electrophile, the solvent, the counter-ion, and the reaction temperature.[1][4][5] Generally, kinetically controlled conditions (e.g., strong, hindered bases at low temperatures) favor the formation of the less substituted (kinetic) enolate, which can influence the C/O ratio.[3][6] Conversely, thermodynamically controlled conditions allow for equilibration to the more stable, substituted enolate.[3]
NMR Spectroscopy: The Arbiter of Alkylation Site
NMR spectroscopy is an indispensable tool for unambiguously determining the outcome of an enolate alkylation reaction. The distinct electronic environments of the newly formed bonds in C- and O-alkylation products give rise to characteristic and predictable differences in their ¹H and ¹³C NMR spectra.
Key Distinguishing Features in ¹H and ¹³C NMR
The most significant disparities in the NMR spectra of C- and O-alkylation products arise from the chemical shifts of the protons and carbons at and adjacent to the site of alkylation.
NMR Probe
C-Alkylation Product (α-Alkylated Carbonyl)
O-Alkylation Product (Enol Ether)
¹H NMR
Protons on the α-carbon typically resonate in the 2.0-3.0 ppm region, deshielded by the adjacent carbonyl group.[7][8]
Vinylic protons on the C=C double bond appear further downfield, typically in the 4.5-7.0 ppm range.[9] Protons on the alkyl group attached to the oxygen are deshielded and appear in the 3.5-5.5 ppm region.[9]
¹³C NMR
The carbonyl carbon (C=O) exhibits a characteristic resonance in the downfield region, typically >190 ppm for ketones.[10][11] The α-carbon bearing the new alkyl group will appear in the aliphatic region, generally between 30-50 ppm .
The sp² carbons of the enol ether double bond resonate in the 100-160 ppm range.[10][12] The carbon of the alkyl group attached to the oxygen will be in the 50-80 ppm region due to the deshielding effect of the oxygen atom.[11][12]
Causality Behind the Chemical Shifts: The electronegativity of oxygen plays a pivotal role in these chemical shift differences. In O-alkylation, the oxygen atom directly attached to the alkyl group strongly deshields the nearby protons and carbons, causing their signals to appear at higher chemical shifts (downfield).[11] In C-alkylation, the effect of the carbonyl oxygen is more moderate on the α-protons and carbons.
Advanced NMR Techniques for Unambiguous Assignment
While ¹H and ¹³C NMR provide primary evidence, complex molecules or low-yielding reactions may require more sophisticated 2D NMR techniques for conclusive structural assignment.[13][14]
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment correlates proton and carbon signals that are directly bonded (¹JCH).[15] This is invaluable for:
Confirming direct C-H attachments: For a C-alkylation product, an HSQC experiment will show a correlation between the α-proton signal (e.g., ~2.5 ppm) and the α-carbon signal (e.g., ~40 ppm).
Identifying key structural motifs: In an O-alkylation product, HSQC will reveal correlations between the vinylic protons and their corresponding sp² carbons, as well as between the protons of the O-alkyl group and its carbon.
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH), providing crucial connectivity information.[16][17] This is particularly powerful for distinguishing C- vs. O-alkylation:
C-Alkylation: A key HMBC correlation will be observed between the protons of the newly introduced alkyl group and the carbonyl carbon (a ³JCH coupling). Additionally, the α-protons will show a correlation to the carbonyl carbon (a ²JCH coupling).
O-Alkylation: The protons of the O-alkyl group will show a crucial HMBC correlation to the sp² carbon of the enol ether that is bonded to the oxygen (a ²JCH coupling).
Distortionless Enhancement by Polarization Transfer (DEPT)
DEPT experiments (DEPT-90 and DEPT-135) are used to determine the multiplicity of carbon signals (CH, CH₂, CH₃, or quaternary C).[18][19][20][21][22] This can be instrumental in confirming the substitution pattern resulting from alkylation. For instance, if alkylation occurs at a CH₂ group, a DEPT-135 experiment on the C-alkylated product will show the disappearance of a negative CH₂ signal and the appearance of a positive CH signal.
Experimental Workflow for Product Characterization
The following represents a robust, self-validating workflow for the analysis of an enolate alkylation reaction mixture.
Caption: NMR-based workflow for product analysis.
Step-by-Step Experimental Protocol
Sample Preparation:
Accurately weigh approximately 5-10 mg of the crude reaction mixture.[23]
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the solvent does not have signals that overlap with key regions of interest.
Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Ensure a sufficient number of scans for a good signal-to-noise ratio.
Carefully integrate the signals in the vinylic region (~4.5-7.0 ppm), the region for protons α to a carbonyl (~2.0-3.0 ppm), and the region for protons on a carbon attached to an oxygen (~3.5-5.5 ppm).
¹³C and DEPT NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.
Run DEPT-90 and DEPT-135 experiments to determine the multiplicities of the carbon signals.
2D NMR Acquisition (if necessary):
If the 1D spectra are not sufficient for a definitive assignment, acquire HSQC and HMBC spectra.
These experiments will provide crucial through-bond connectivity information to finalize the structures.
Data Analysis and Interpretation:
Process and analyze the spectra using appropriate NMR software.
Compare the observed chemical shifts and correlations with the expected values for the C- and O-alkylated products.
Determine the relative ratio of the two products by comparing the integrations of well-resolved, characteristic signals in the ¹H NMR spectrum. For more accurate quantification using ¹³C NMR, specific experimental parameters ensuring full relaxation of the nuclei are required.[23]
Conclusion
The differentiation of C- and O-alkylation products is a critical task in organic synthesis, with significant implications for reaction optimization and the biological activity of target molecules. NMR spectroscopy, through a systematic application of 1D and 2D techniques, provides an authoritative and non-destructive method for the complete and unambiguous characterization of these isomeric products. By understanding the fundamental principles behind the distinct spectral features of each isomer and employing a logical experimental workflow, researchers can confidently elucidate the structures of their reaction products and advance their scientific endeavors.
References
Chemistry of Enolates - C vs O Alkylation | Articles - PharmaXChange.info. (2011, February 25). PharmaXChange.info. [Link]
Alkylation of enolates | Organic Chemistry II Class Notes - Fiveable. (n.d.). Fiveable. [Link]
Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. (2022, August 16). Master Organic Chemistry. [Link]
13C NMR Chemical Shift - Oregon State University. (n.d.). Oregon State University. [Link]
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery - ResearchGate. (2013, August 15). ResearchGate. [Link]
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed. (2013, August 15). PubMed. [Link]
Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy - ResearchGate. (2020, April 20). ResearchGate. [Link]
22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (2023, February 12). Chemistry LibreTexts. [Link]
13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups | Organic Letters - ACS Publications. (2014, March 6). ACS Publications. [Link]
C Alkylation and O alkylation|Thermodynamic and kinetic stability - YouTube. (2020, July 28). YouTube. [Link]
HSQC and HMBC - NMR Core Facility - Columbia University. (n.d.). Columbia University. [Link]
¹H NMR Chemical Shift - Oregon State University. (n.d.). Oregon State University. [Link]
Structural Elucidation of 2-Benzyl-3-Oxobutanoic Acid: A Comparative Guide to Fragmentation Modalities
Executive Summary & Technical Context[1][2][3][4] 2-Benzyl-3-oxobutanoic acid (also known as -benzylacetoacetic acid) is a critical chiral synthon in the synthesis of phenylalanine derivatives and heterocyclic pharmaceut...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Technical Context[1][2][3][4]
2-Benzyl-3-oxobutanoic acid (also known as
-benzylacetoacetic acid) is a critical chiral synthon in the synthesis of phenylalanine derivatives and heterocyclic pharmaceuticals. Its structure features a -keto acid moiety, a functional group notorious for thermal instability.
The Core Challenge: The primary analytical hurdle is the molecule's propensity for decarboxylation (
) to form 4-phenyl-2-butanone (benzyl acetone). This occurs readily under thermal stress (GC injection ports) or high-energy collision conditions, leading to potential misidentification of the parent compound.
This guide compares the two primary fragmentation modalities—Electrospray Ionization (ESI-MS/MS) and Electron Ionization (EI-MS) —to provide a definitive protocol for structural validation.
Comparative Analysis: ESI vs. EI
The choice of ionization method dictates whether you observe the intact molecular ion or a thermal degradation product.
Method A: ESI-MS/MS (Negative Mode) – The Gold Standard
Best For: Quantitation of the free acid and confirmation of intact structure.
Mechanism: Soft ionization yields the deprotonated molecular ion
.
Key Advantage: Avoids thermal decarboxylation in the source, allowing the decarboxylation event to be controlled and observed inside the collision cell (CID).
Method B: EI-MS (GC-MS) – The Artifact Trap
Best For: Analysis of derivatized esters (e.g., ethyl 2-benzyl-3-oxobutanoate).
Mechanism: Hard ionization (70 eV).
Critical Flaw for Free Acid: The high temperature of the GC inlet (
) almost invariably causes thermal decarboxylation before ionization. The resulting spectrum matches 4-phenyl-2-butanone ( 148), not the parent acid ( 192).
Comparative Data Table
Feature
ESI- (Negative Mode)
ESI+ (Positive Mode)
EI (70 eV) - Direct Injection
Precursor Ion
191
193
148 (Artifact)
Dominant Fragment
147 (Enolate)
175 (Loss of )
91 (Tropylium)
Secondary Fragment
129 (Loss of from 147)
91 (Benzyl cation)
43 (Acetyl cation)
Mechanism
Charge-driven decarboxylation
Dehydration / -cleavage
Radical-induced cleavage
Suitability
High (Native structure)
Moderate (Complex spectra)
Low (Unless derivatized)
Detailed Fragmentation Pathways[5]
The Decarboxylation Pathway (ESI Negative Mode)
In negative mode, the carboxylate anion triggers a specific fragmentation pathway. The loss of
(44 Da) is the base peak transition.
Transition:
191 147
Mechanism: The carboxylate group facilitates a cyclic transition state (often 6-membered involving the ketone), ejecting to form the resonance-stabilized enolate of benzyl acetone.
The Benzyl/Tropylium Pathway (Positive/EI Mode)
In positive ionization (and EI), the aromatic ring dominates the fragmentation.
Transition:
148 (or 192) 91
Mechanism: Cleavage of the benzylic bond generates the benzyl cation (), which rearranges to the highly stable seven-membered tropylium ion ().
Visualization: Fragmentation Logic
Figure 1: Comparative fragmentation pathways. Negative mode yields a clean decarboxylation event, while positive mode involves dehydration and benzylic cleavage.
Experimental Protocol: Self-Validating Analysis
To ensure scientific integrity and avoid the "Artifact Trap," follow this protocol. This workflow is designed to validate that you are analyzing the parent acid and not a thermal degradation product.
Dissolve 1 mg of 2-benzyl-3-oxobutanoic acid in 1 mL of chilled acetonitrile.
Why: Keeps the
-keto acid stable. Avoid ultrasonic baths which generate localized heat.
Direct Infusion (Tune):
Infuse at 10
L/min.
CRITICAL CHECK: Monitor
191 (Neg) and 147 (Neg).
Validation: If the ratio of 147/191 is high (>50%) at zero collision energy, your source temperature is too high. Lower the Desolvation Temp (e.g., from
to ) until the parent ion (191) dominates.
MS/MS Acquisition (Product Ion Scan):
Select Precursor:
191.
Collision Energy Ramp: 5 – 30 eV.
Observe the onset of the 147 peak. This confirms the structure is the acid, as the decarboxylation is energy-dependent, not pre-existing.
Analytical Workflow Diagram
Figure 2: Validated workflow for
-keto acid analysis, emphasizing thermal control.
References
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzyl Acetone (Decarboxylation Product). NIST Chemistry WebBook, SRD 69. Link
PubChem. (2023). 2-Benzyl-3-oxobutanoic acid Compound Summary. National Library of Medicine. Link
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (The authoritative text on rearrangement mechanisms including McLafferty and decarboxylation). Link
Validation
IR spectrum carbonyl stretch analysis of 2-benzyl-3-oxobutanoic acid
Spectroscopic Discrimination of -Keto Acids: IR Carbonyl Analysis of 2-Benzyl-3-oxobutanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Analytical Scientists Executive Summa...
The infrared (IR) analysis of 2-benzyl-3-oxobutanoic acid (also known as
-benzylacetoacetic acid) presents a unique challenge due to its inherent thermal instability and complex tautomeric equilibrium. Unlike simple ketones, this -keto acid exists in a dynamic flux between keto and enol forms, further complicated by its propensity to decarboxylate into 4-phenyl-2-butanone .
This guide provides a technical framework to distinguish the target molecule from its synthetic precursor (Ethyl 2-benzyl-3-oxobutanoate ) and its decomposition product. By focusing on the carbonyl stretching region (
), researchers can rapidly validate structural integrity without resorting to time-consuming NMR analysis.
Structural Dynamics & Theoretical Basis
To interpret the spectrum accurately, one must understand the competing intramolecular forces. The carbonyl stretch is not a static peak but a reporter of the molecule's instantaneous electronic environment.
The Tautomeric Equilibrium
In
-keto acids, the -proton is acidic. The resulting enol form is stabilized by a six-membered intramolecular hydrogen bond (resonance-assisted hydrogen bond, RAHB). This reduces the force constant of the carbonyl bond, shifting the absorption to a lower frequency (wavenumber).
Keto Form: Displays two distinct or overlapping carbonyl bands (Acid C=O and Ketone C=O) in the 1700–1725 cm⁻¹ range.
Enol Form: Displays a conjugated C=O (often obscured) and a C=C stretch in the 1600–1650 cm⁻¹ range.
Note: The benzyl group at the
-position introduces steric bulk. Experimental evidence suggests this steric hindrance destabilizes the planar transition state required for the enol form, pushing the equilibrium significantly toward the keto form compared to unsubstituted acetoacetic acid.
Figure 1: Tautomeric equilibrium shifting carbonyl frequencies. The benzyl group sterically favors the Keto form.
Comparative Spectral Analysis
The critical task in synthesis is ensuring the hydrolysis of the ester is complete without triggering decarboxylation.
A. The Precursor: Ethyl 2-benzyl-3-oxobutanoate
The ester spectrum is distinct due to the inductive effect of the ethoxy group.
Key Feature: The ester carbonyl appears at a significantly higher frequency (~1735–1750 cm⁻¹ ) than the ketone carbonyl (~1715 cm⁻¹ ).
Differentiation: Absence of the broad O-H stretch (2500–3300 cm⁻¹) characteristic of carboxylic acids.
B. The Target: 2-benzyl-3-oxobutanoic acid[1][2][3][4]
Key Feature: The acid C=O and ketone C=O often overlap to form a broadened or split peak centered around 1705–1725 cm⁻¹ .
Differentiation: A "carboxylic acid dimer" broad band is visible in the O-H region. The carbonyl frequency is lower than the ester precursor due to hydrogen bonding and the lack of the electron-withdrawing ethoxy group.
C. The Decomposition Product: 4-phenyl-2-butanone
If the reaction mixture is heated excessively, the acid decarboxylates.
Key Feature: Loss of the acid carbonyl intensity. The spectrum simplifies to a single ketone peak at ~1715 cm⁻¹ .
Differentiation: Complete disappearance of the broad O-H stretch.
Summary Data Table
Functional Group
Precursor (Ester)
Target (Acid)
Decomp. Product (Ketone)
Ester C=O
1735–1750 cm⁻¹ (Strong)
Absent
Absent
Ketone C=O
~1715 cm⁻¹
1705–1725 cm⁻¹ (Overlaps with Acid)
1715 cm⁻¹ (Sharp, Single)
Acid C=O
Absent
~1700–1725 cm⁻¹ (Broad/Split)
Absent
Enol C=O/C=C
~1650 cm⁻¹ (Weak)
~1630–1650 cm⁻¹ (Weak)
Absent
O-H Stretch
Absent
2500–3300 cm⁻¹ (Very Broad)
Absent
Experimental Protocol: Self-Validating Analysis
To ensure data integrity, follow this protocol designed to minimize in-situ decomposition during measurement.
Reagents & Equipment:
FT-IR Spectrometer (ATR or Transmission).
Solvent: Anhydrous Chloroform (
) or Dichloromethane (). Avoid KBr pellets if possible, as the high pressure and moisture can induce shifts or catalysis.
Step-by-Step Workflow:
Background Scan: Run an air/solvent background to eliminate atmospheric
(2350 cm⁻¹) and interference.
Sample Preparation (Solution Method - Preferred):
Dissolve 5 mg of the solid acid in 0.5 mL of
.
Rationale: Solution phase minimizes intermolecular hydrogen bonding (dimers), allowing clearer resolution of the monomeric acid C=O vs. ketone C=O.
Rapid Acquisition:
Place drop on ATR crystal or in liquid cell.
Acquire spectrum immediately (16 scans).
Warning: Extended exposure to the high-energy IR source (heat) can induce slow decarboxylation on the crystal surface.
Validation Check:
Check 1: Is there a peak >1735 cm⁻¹? -> Incomplete Hydrolysis (Ester impurity).
Check 2: Is the O-H region empty? -> Decarboxylation occurred.
Decomposition Pathway & Monitoring
The primary failure mode in handling 2-benzyl-3-oxobutanoic acid is thermal decarboxylation. This reaction is irreversible and releases
.
Figure 2: Analytical decision tree for purity verification using IR markers.
References
NIST Chemistry WebBook. Ethyl 2-benzylacetoacetate Infrared Spectrum. National Institute of Standards and Technology.[1][2][3] [Link][5]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for
-keto acid shifts and tautomerism).
PubChem. 2-Benzyl-3-oxobutanoic acid (Compound Summary). National Library of Medicine. [Link]
Larsen, P. O. (1971). Decarboxylation of
-keto acids. Acta Chemica Scandinavica. (Mechanistic background on thermal instability).
comparison of 2-benzyl-3-oxobutanoic acid with phenyl-substituted analogs
Topic: Comparative Analysis of 2-Benzyl-3-oxobutanoic Acid vs. Phenyl-Substituted Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-B...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Analysis of 2-Benzyl-3-oxobutanoic Acid vs. Phenyl-Substituted Analogs
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Benzyl-3-oxobutanoic acid (CAS: 2382-58-3) serves as a critical C3-synthon in organic synthesis, particularly for accessing 3-substituted heterocycles like coumarins, quinolines, and pyrazoles. Its reactivity is defined by the labile ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-keto acid moiety, which is prone to decarboxylation and keto-enol tautomerism.
This guide compares the parent compound with its phenyl-substituted analogs (specifically para-substituted derivatives). The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the benzyl ring significantly alters the acidity of the
-proton, the rate of decarboxylation, and the electrophilicity of the ketone. Understanding these structure-activity relationships (SAR) is vital for optimizing yield and selectivity in pharmaceutical intermediate synthesis.
Chemical Profile & Comparative Metrics
The following table contrasts the parent compound with representative analogs based on electronic parameters that dictate reactivity.
Table 1: Electronic and Reactivity Profile of 2-Benzyl-3-oxobutanoic Acid Analogs
Feature
Parent Compound
p-Nitro Analog (EWG)
p-Methoxy Analog (EDG)
Structure
2-benzyl-3-oxobutanoic acid
2-(4-nitrobenzyl)-3-oxobutanoic acid
2-(4-methoxybenzyl)-3-oxobutanoic acid
Hammett Constant ()
0.00
+0.78 (Strong Withdrawal)
-0.27 (Strong Donation)
Predicted pKa (-H)
~10.5 - 11.0
~9.0 - 9.5 (More Acidic)
~11.5 - 12.0 (Less Acidic)
Enol Stability
Moderate
Increased (Stabilized by EWG)
Decreased
Decarboxylation Rate
Standard Reference ()
Accelerated ()
Retarded ()
Electrophilicity (Ketone)
Moderate
High
Low
Analyst Insight: The p-nitro group stabilizes the developing negative charge in the enolate intermediate, facilitating alkylation reactions but also lowering the activation energy for thermal decarboxylation. Conversely, the p-methoxy group destabilizes the enolate, requiring harsher conditions for deprotonation/alkylation.
Mechanistic Deep Dive: Reactivity & Stability
Decarboxylation Kinetics
The thermal instability of 2-benzyl-3-oxobutanoic acid is a defining characteristic. The reaction proceeds via a concerted, six-membered cyclic transition state (TS), yielding 4-phenyl-2-butanone and CO₂.
Mechanism: The carbonyl oxygen acts as an internal base, abstracting the carboxylic acid proton.
Substituent Effect:
EWGs (e.g., -NO₂): Increase the acidity of the carboxylic proton and stabilize the electron density shift in the cyclic TS, generally increasing the rate of decarboxylation.
EDGs (e.g., -OMe): Destabilize the transition state, decreasing the rate.
Keto-Enol Tautomerism
The position of the equilibrium is solvent-dependent but fundamentally driven by the substitution at the
-carbon.
Keto Form: Favored in polar protic solvents (e.g., water, methanol).
Enol Form: Stabilized by intramolecular hydrogen bonding in non-polar solvents (e.g., toluene, chloroform).
Impact: Reactions requiring the enol form (e.g., bromination) are faster for the p-nitro analog due to higher equilibrium enol concentration.
Visualization of Reactivity Pathways
The following diagram illustrates the synthesis of the target acid and its divergent reaction pathways (Decarboxylation vs. Cyclization).
Figure 1: Synthesis and divergent reactivity pathways of 2-benzyl-3-oxobutanoic acid. The stability of the "Target Scaffold" is the critical control point.
Application Case Study: Synthesis of 3-Benzylcoumarins
A primary application of these acids is the Pechmann or Knoevenagel condensation to form 3-benzylcoumarins, which are scaffolds for anticoagulant and anticancer drugs.
Comparative Performance:
Parent Compound: Reacts with resorcinol (H₂SO₄ cat.) to yield 7-hydroxy-3-benzylcoumarin (Yield: ~65-70%).
p-Nitro Analog: Reacts faster due to the activated methylene group but suffers from lower yields (~50%) if decarboxylation competes during the heating phase.
p-Methoxy Analog: Slower reaction rate; requires higher temperatures or stronger Lewis acid catalysts (e.g., TiCl₄) to achieve comparable yields (~60%).
Experimental Protocols
Protocol A: Synthesis of 2-Benzyl-3-oxobutanoic Acid
Add ethyl acetoacetate dropwise at 0°C. Stir for 30 min to form the enolate.
Add Benzyl bromide dropwise. Reflux for 4 hours.
Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The substituted ester (
) should appear.
Hydrolysis (Critical Step):
Cool the mixture and add 10% NaOH (aq). Stir at room temperature for 12 hours.
Note: Do not heat strongly during hydrolysis to prevent premature decarboxylation.
Isolation:
Wash with ether to remove unreacted halides.
Acidify the aqueous layer carefully with cold 1M HCl to pH 3 at 0°C.
Extract immediately with EtOAc, dry over MgSO₄, and concentrate in vacuo at <30°C.
Protocol B: Kinetic Study of Decarboxylation
Method to quantify substituent effects.
Setup: Prepare a 0.1 M solution of the acid in DMSO-d6.
Measurement: Transfer to an NMR tube.
Heating: Maintain probe temperature at 60°C.
Data Acquisition: Acquire ¹H NMR spectra every 5 minutes.
Analysis: Integrate the decay of the
-proton signal (approx. 3.8-4.0 ppm) vs. the appearance of the ketone methyl singlet (2.1 ppm).
Calculation: Plot
vs. time to determine the first-order rate constant ().
References
Substituent Effects in Glycosylation (Hammett Relationships):
Title: Effect of 2-O-Benzoyl para-Substituents on Glycosylation Rates.
Source: National Institutes of Health (NIH) / PMC.
URL:[Link]
Synthesis of 3-Benzylcoumarins:
Title: A One-Step General Synthesis of 3-Benzylcoumarins.
Source: Synthetic Communications / Sci-Hub (Reference).
URL:[Link][1]
determining enantiomeric excess of chiral 2-benzyl-3-oxobutanoic acid
The following guide details the technical protocols for determining the enantiomeric excess (ee) of 2-benzyl-3-oxobutanoic acid (also known as -benzylacetoacetic acid). Executive Summary: The Stability Paradox The primar...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the technical protocols for determining the enantiomeric excess (ee) of 2-benzyl-3-oxobutanoic acid (also known as
-benzylacetoacetic acid).
Executive Summary: The Stability Paradox
The primary challenge in analyzing 2-benzyl-3-oxobutanoic acid is not the chiral separation itself, but the molecule's intrinsic instability. As a
-keto acid, it is prone to spontaneous decarboxylation to form 4-phenyl-2-butanone (benzyl acetone), particularly under thermal stress or acidic conditions. Crucially, decarboxylation destroys the stereocenter at the C2 position, rendering the degradation product achiral.
Therefore, direct analysis of the free acid is technically flawed for accurate ee determination. This guide prioritizes a "Derivatize-Then-Analyze" workflow, establishing the methyl ester derivative as the analytical surrogate.
Part 1: Comparative Analysis of Methodologies
The following table contrasts the three primary approaches available to the analyst. Method A is the recommended Gold Standard.
Feature
Method A: HPLC (Post-Derivatization)
Method B: GC (Post-Derivatization)
Method C: In-Situ NMR (Direct)
Analyte Form
Methyl Ester (via TMS-Diazomethane)
Methyl Ester (via TMS-Diazomethane)
Free Acid + Chiral Solvating Agent
Mechanism
Steric/H-bonding discrimination on CSP
Volatility + Cyclodextrin inclusion
Diastereomeric chemical shift non-equivalence
Precision
High ( 0.1% ee)
Moderate-High ( 0.5% ee)
Moderate ( 2-5% ee)
Thermal Risk
Low (Ambient/Sub-ambient)
High (Injector port degradation)
Medium (Solution stability)
Throughput
20–40 min/sample
15–30 min/sample
< 10 min/sample
Suitability
Recommended for QC/Process
Viable if ester is thermally stable
Quick "spot check" only
Part 2: Detailed Experimental Protocols
Protocol A: The Gold Standard (Derivatization + Chiral HPLC)
Rationale: This method mitigates thermal degradation by converting the unstable acid to its stable methyl ester using a non-acidic, low-temperature alkylating agent.
Step 1: Cryogenic Derivatization
Preparation: Dissolve 5 mg of crude 2-benzyl-3-oxobutanoic acid in 0.5 mL of anhydrous Methanol/Benzene (1:4 v/v) or Methanol/Toluene.
Cooling: Chill the solution to 0°C in an ice bath to kinetically inhibit decarboxylation.
, 2.0 M in hexanes) dropwise until a persistent yellow color remains (indicating excess reagent).
Note: Avoid acidic esterification (e.g., MeOH/H
SO) as heat and acid accelerate decarboxylation.
Quench: Stir for 10 minutes at 0°C. Quench excess reagent with 1-2 drops of acetic acid (solution turns colorless).
Workup: Evaporate solvents under a stream of nitrogen at room temperature. Re-dissolve the residue in HPLC mobile phase (e.g., 90:10 Hexane:IPA).
Step 2: Chiral HPLC Analysis
Column:Daicel Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1] These columns are industry standards for
-keto esters.
Mobile Phase: Hexane : Isopropyl Alcohol (90 : 10 to 95 : 5).
Flow Rate: 0.5 – 1.0 mL/min.
Detection: UV at 254 nm (benzyl chromophore).
Temperature: 25°C.
Validation Criteria:
Resolution (
): Must be (baseline separation).
Racemization Check: Subject a standard of pure (
)-enantiomer (if available) or a sample of known ee to the derivatization conditions. A drop in ee indicates chemically induced racemization (unlikely with TMS-CHN).
Protocol B: Chiral Gas Chromatography (GC)
Rationale: Useful if HPLC is unavailable, but requires strict thermal control.
Derivatization: Follow Step 1 above. Do not inject the free acid directly; it will decarboxylate in the injector port.
Column: Cyclodextrin-based capillary column (e.g., Cyclosil-B or Rt-
DEXse ).
Conditions:
Carrier Gas: Helium or Hydrogen.
Injector Temp: Keep as low as possible (e.g., 180°C) to prevent thermal retro-Claisen or decarboxylation of the ester.
Oven Program: Isothermal at 110–130°C provides better separation than fast ramps for enantiomers.
Part 3: Visualization of Analytical Logic
The following diagram illustrates the critical decision pathways required to preserve the stereochemical integrity of the sample.
Caption: Workflow logic emphasizing the necessity of derivatization to prevent decarboxylation-induced loss of chirality.
-keto acids proceeds via a cyclic six-membered transition state, yielding a ketone and carbon dioxide.[2] For -substituted acids like 2-benzyl-3-oxobutanoic acid, this yields the achiral 4-phenyl-2-butanone.
Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
Derivatization Methodology
)
Source: Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products Analysis. Monatshefte für Chemie, 135, 1015–1022.
Chiral HPLC of
-Keto Esters:
Columns: Application of amylose and cellulose-based CSPs (Chiralpak AD, Chiralcel OD) for the resolution of
-keto esters.
Context: 2-benzyl-3-oxobutanoate esters are frequent substrates in asymmetric catalysis (e.g., dynamic kinetic resolution), where HPLC analysis of the ester is the standard reporting metric.
Source: Noyori, R., et al. (2001).
-Keto Esters. Journal of the American Chemical Society.
crystal structure analysis of 2-benzyl-3-oxobutanoic acid derivatives
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the . We will delve into synthetic methodologies, explore the nuances of their structural characterization, and, in the absence o...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the . We will delve into synthetic methodologies, explore the nuances of their structural characterization, and, in the absence of publicly available crystal structures for the simplest derivatives, draw insightful comparisons from closely related compounds to elucidate the key factors governing their solid-state architecture. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.
Introduction to 2-Benzyl-3-Oxobutanoic Acid Derivatives
2-Benzyl-3-oxobutanoic acid and its ester derivatives are β-keto esters, a class of compounds of significant interest in organic synthesis and medicinal chemistry. Their utility stems from the presence of multiple functional groups—a ketone, an ester (or carboxylic acid), and an acidic α-hydrogen—which provide a versatile platform for a wide range of chemical transformations. The benzyl group at the C2 position introduces steric bulk and the potential for π-π stacking interactions, which can significantly influence both their reactivity and their solid-state properties, including their crystal packing. Understanding the three-dimensional structure of these molecules is crucial for designing new synthetic strategies and for developing novel therapeutic agents.
While extensive research has been conducted on the synthesis and applications of β-keto esters, a notable gap exists in the public domain regarding the single-crystal X-ray diffraction analysis of simple 2-benzyl-3-oxobutanoic acid derivatives. This guide, therefore, aims to provide a comprehensive overview of their synthesis and characterization, and to extrapolate key structural insights from closely related, structurally characterized compounds.
Synthesis of 2-Benzyl-3-Oxobutanoic Acid Derivatives
The synthesis of 2-benzyl-3-oxobutanoic acid derivatives typically involves the alkylation of a β-keto ester enolate with a benzyl halide. A common and effective method is the alkylation of ethyl acetoacetate.
Experimental Protocol: Synthesis of Ethyl 2-Benzyl-3-oxobutanoate
This protocol describes the synthesis of ethyl 2-benzyl-3-oxobutanoate via the alkylation of the enolate of ethyl 3-oxobutanoate.
Materials:
Sodium ethoxide (NaOEt)
Anhydrous ethanol
Ethyl 3-oxobutanoate (ethyl acetoacetate)
Benzyl chloride
Deionized water
Ethyl acetate
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a dry 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium ethoxide (3.4 g, 0.05 mol) in anhydrous ethanol (25 mL).
To the stirred solution, add ethyl 3-oxobutanoate (6.5 g, 0.05 mol).
Attach a reflux condenser and stir the mixture until all the solid has dissolved. An exothermic reaction will be observed.
Once the flask has cooled to room temperature, slowly add benzyl chloride (6.3 g, 0.05 mol) dropwise through the condenser.
Heat the reaction mixture to reflux and maintain for 40 minutes.
After cooling, pour the reaction mixture into 100 mL of deionized water.
Extract the aqueous mixture with ethyl acetate (2 x 50 mL).
Combine the organic extracts and wash with deionized water (2 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate.
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
The product can be purified by column chromatography on silica gel.
Discussion of Experimental Choices:
Choice of Base: Sodium ethoxide is a strong base, capable of quantitatively deprotonating the α-carbon of ethyl acetoacetate to form the corresponding enolate. The use of an alkoxide base that matches the ester's alcohol component (ethoxide for an ethyl ester) prevents transesterification as a side reaction.
Solvent: Anhydrous ethanol is used as the solvent because it readily dissolves the reactants and the sodium ethoxide base. It is crucial that the solvent is anhydrous to prevent the quenching of the enolate by water.
Reaction Conditions: The reaction is initially performed at room temperature to control the exothermic deprotonation step and then heated to reflux to ensure the completion of the SN2 alkylation reaction.
Synthesis workflow for ethyl 2-benzyl-3-oxobutanoate.
Structural Characterization: A Comparative Approach
Key Structural Features of Analogous Compounds
The crystal structure of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate reveals several key non-covalent interactions that are likely to be relevant to the crystal packing of 2-benzyl-3-oxobutanoic acid derivatives.
C-H···O Hydrogen Bonds: The structure exhibits a network of C-H···O hydrogen bonds, which play a crucial role in forming corrugated layers of molecules in the crystal lattice. It is highly probable that in the crystal structures of 2-benzyl-3-oxobutanoic acid derivatives, similar interactions would be observed between the C-H donors of the benzyl group and the oxygen atoms of the keto and ester/acid functionalities.
C-H···π Interactions: The layers formed by hydrogen bonding are further connected by C-H···π interactions involving the benzyl ring. This type of interaction is a common feature in the crystal structures of compounds containing aromatic rings and is expected to be a significant contributor to the crystal packing of 2-benzyl-3-oxobutanoic acid derivatives.
π-π Stacking: Although not explicitly dominant in the analogue, π-π stacking interactions between the benzyl rings of adjacent molecules are also a possibility in the crystal packing of the target compounds, further stabilizing the solid-state structure.
Potential intermolecular interactions in the crystal lattice.
Comparison with Alternative Analytical Techniques
While single-crystal X-ray diffraction provides the most definitive structural information, other analytical techniques are indispensable for the characterization of 2-benzyl-3-oxobutanoic acid derivatives, especially when suitable crystals for diffraction are not obtainable.
Technique
Information Provided
Advantages
Limitations
Single-Crystal X-ray Diffraction
Precise 3D molecular structure, bond lengths, bond angles, torsion angles, and intermolecular interactions.
Unambiguous structural determination.
Requires high-quality single crystals.
Powder X-ray Diffraction (PXRD)
Information about the crystalline phase, unit cell parameters, and polymorphism.
Useful for polycrystalline materials.
Does not provide detailed atomic coordinates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Information about the molecular connectivity and conformation in solution.
Provides information about the dynamic behavior in solution.
Solid-state structure can differ from the solution conformation.
Infrared (IR) Spectroscopy
Identification of functional groups (e.g., C=O of ketone and ester).
Quick and simple method for functional group analysis.
Provides limited information about the overall 3D structure.
Mass Spectrometry (MS)
Determination of the molecular weight and fragmentation pattern.
High sensitivity and provides information on molecular formula.
Does not provide information on stereochemistry or conformation.
Conclusion
The study of 2-benzyl-3-oxobutanoic acid derivatives presents a fascinating case where synthetic accessibility is well-established, but detailed solid-state structural information remains elusive. This guide has provided a thorough overview of the synthesis of these compounds, highlighting the key chemical principles that govern their formation. In the absence of direct crystallographic data, we have employed a comparative approach, using a structurally analogous molecule to infer the likely non-covalent interactions that dictate their crystal packing. This analysis suggests that a combination of C-H···O hydrogen bonds and C-H···π interactions are the primary forces driving their self-assembly in the solid state.
For researchers in drug development and materials science, this guide underscores the importance of a multi-technique approach to characterization. While the quest for single crystals of simple 2-benzyl-3-oxobutanoic acid derivatives continues, the combined application of spectroscopic methods and computational modeling can provide valuable insights into their structure and properties.
References
Skotnicka, A., Kolehmainen, E., Czeleń, P., Valkonen, A., & Gawinecki, R. (2013). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. International Journal of Molecular Sciences, 14(3), 4444-4460. [Link]
International Union of Crystallography. (2023). Cambridge Structural Database (CSD). [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13093868, 2-Benzyl-3-oxobutanoic acid. [Link]
Gregg, L. (n.d.). Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. Course Hero. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 246929, Ethyl alpha-benzylacetoacetate. [Link]
El-Emam, A. A., Al-Deeb, O. A., & Al-Tamimi, A. M. (2021). Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(8), 865-870. [Link]
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